Product packaging for N-[2-(2-Pyridinyl)ethyl]benzamide(Cat. No.:CAS No. 4976-05-0)

N-[2-(2-Pyridinyl)ethyl]benzamide

Cat. No.: B3060529
CAS No.: 4976-05-0
M. Wt: 226.27 g/mol
InChI Key: POIFKAIWAMHITC-UHFFFAOYSA-N
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Description

N-[2-(2-Pyridinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B3060529 N-[2-(2-Pyridinyl)ethyl]benzamide CAS No. 4976-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-8,10H,9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIFKAIWAMHITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964395
Record name N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4976-05-0
Record name NSC9321
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthetic routes for N-[2-(2-Pyridinyl)ethyl]benzamide, a key chemical intermediate with applications in the development of fungicides and other biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details established experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a benzamide derivative that has garnered significant interest due to its core structure being present in various compounds with notable biological activities. The formation of the amide bond between the 2-(2-aminoethyl)pyridine backbone and a benzoic acid moiety is the central transformation in its synthesis. This guide will explore the two primary methods for achieving this: the direct acylation via a Schotten-Baumann type reaction and an amide coupling reaction facilitated by coupling agents.

Synthetic Routes and Mechanisms

The synthesis of this compound primarily revolves around the formation of an amide linkage. Two robust and widely employed methods are detailed below.

Route 1: Schotten-Baumann Reaction

A direct and efficient method for the synthesis of this compound is the Schotten-Baumann reaction. This involves the acylation of 2-(2-aminoethyl)pyridine with benzoyl chloride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine of 2-(2-aminoethyl)pyridine attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.[1]

G 2-(2-Aminoethyl)pyridine 2-(2-Aminoethyl)pyridine Intermediate Tetrahedral Intermediate 2-(2-Aminoethyl)pyridine->Intermediate Nucleophilic Attack Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate Product This compound Intermediate->Product Elimination of Cl- Base Base (e.g., Triethylamine) HCl HCl Base->HCl Neutralization

Caption: Schotten-Baumann reaction pathway for this compound synthesis.

Route 2: Amide Coupling using EDC and HOBt

An alternative approach to amide bond formation involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). This method is particularly useful when starting from benzoic acid instead of the more reactive benzoyl chloride. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.

G Benzoic_Acid Benzoic Acid Active_Ester O-acylisourea intermediate Benzoic_Acid->Active_Ester EDC EDC EDC->Active_Ester Activation Product This compound Active_Ester->Product Amine 2-(2-Aminoethyl)pyridine Amine->Product Nucleophilic Attack HOBt HOBt HOBt->Active_Ester Suppresses side reactions

Caption: EDC/HOBt coupling pathway for this compound synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from established procedures for the synthesis of related benzamide derivatives.

Materials:

  • 2-(2-Aminoethyl)pyridine

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) in dichloromethane.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis via EDC/HOBt Coupling

This is a general procedure for amide bond formation using EDC and HOBt.

Materials:

  • Benzoic acid

  • 2-(2-Aminoethyl)pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve benzoic acid (1.0 eq.), HOBt (1.2 eq.), and EDC-HCl (1.2 eq.) in DMF.

  • Add DIPEA (2.0 eq.) to the mixture and stir for 10 minutes.

  • Add 2-(2-aminoethyl)pyridine (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-(2-Aminoethyl)pyridineC₇H₁₀N₂122.17Starting Material
Benzoyl ChlorideC₇H₅ClO140.57Acylating Agent
Benzoic AcidC₇H₆O₂122.12Starting Material
This compoundC₁₄H₁₄N₂O226.27Product

Table 2: Reaction Conditions and Yields (Typical)

Synthesis RouteSolventBaseTemperatureReaction TimeTypical Yield (%)
Schotten-BaumannDichloromethaneTriethylamine0 °C to RT12-16 hours>85 (Estimated)
EDC/HOBt CouplingDMFDIPEARoom Temperature12-24 hours70-90 (Typical)

Note: The yield for the Schotten-Baumann reaction is an estimation based on similar reported reactions, as a specific yield for the parent compound was not found in the surveyed literature.

Table 3: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₄H₁₄N₂O
Molar Mass 226.27 g/mol
Appearance White to off-white solid (predicted)
Melting Point Not experimentally reported in surveyed literature.
¹H NMR (Predicted) δ (ppm): 8.5 (d, 1H), 7.8-7.2 (m, 8H), 3.8 (q, 2H), 3.1 (t, 2H)
¹³C NMR (Predicted) δ (ppm): 167.5, 159.5, 149.2, 136.5, 134.5, 131.2, 128.4, 126.9, 123.5, 121.5, 39.0, 36.5

Note: NMR data are predicted and may vary based on the solvent and experimental conditions.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from reaction setup to the purification of the final product.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants Dissolve Starting Materials (Amine/Acid) Reagents Add Reagents (Acyl Chloride/Coupling Agents) Reactants->Reagents Reaction Stir at Appropriate Temperature Reagents->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

References

An In-depth Technical Guide to the Chemical Properties of N-[2-(2-Pyridinyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Pyridinyl)ethyl]benzamide is a chemical compound of significant interest in the fields of medicinal chemistry and agrochemistry. Its core structure serves as a key scaffold in the development of various biologically active molecules, most notably as a precursor to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound, intended to be a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. It is soluble in most organic solvents and is also reported to be water-soluble[1]. The fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name N-(2-pyridin-2-ylethyl)benzamide[2]
CAS Number 4976-05-0[1][2]
Chemical Formula C₁₄H₁₄N₂O[2]
Molecular Weight 226.27 g/mol [1][2]
Melting Point Not experimentally determined in the provided search results.
Boiling Point Not experimentally determined in the provided search results.
Solubility Water-soluble; Soluble in most organic solvents.[1]
XLogP3 2.1[2]
InChI Key POIFKAIWAMHITC-UHFFFAOYSA-N[1][2]

Synthesis and Purification

The primary synthetic route to this compound is through the formation of an amide bond between 2-(2-aminoethyl)pyridine and a benzoic acid derivative[1].

General Synthesis Workflow

The synthesis can be visualized as a two-step process involving the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2_aminoethylpyridine 2-(2-Aminoethyl)pyridine Amide_bond_formation Amide Bond Formation 2_aminoethylpyridine->Amide_bond_formation Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Amide_bond_formation Target_compound This compound Amide_bond_formation->Target_compound HCl HCl Amide_bond_formation->HCl

General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis by Amidation

This protocol describes the direct amidation of 2-(2-aminoethyl)pyridine with benzoyl chloride[1].

Materials:

  • 2-(2-Aminoethyl)pyridine

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-(2-aminoethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general method for the purification of a solid organic compound like this compound by recrystallization.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot solvent system.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals in a vacuum oven.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific experimental spectra are not publicly available, typical spectral data can be inferred from the known structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, as well as the methylene protons of the ethyl linker and the amide proton.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the aromatic carbons.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic protons (pyridine ring)Aromatic carbons (pyridine ring)
Aromatic protons (benzene ring)Aromatic carbons (benzene ring)
Methylene protons (-CH₂-N)Methylene carbon (-CH₂-N)
Methylene protons (-CH₂-Py)Methylene carbon (-CH₂-Py)
Amide proton (-NH-)Carbonyl carbon (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
N-H stretch (amide)~3300
C-H stretch (aromatic)~3100-3000
C-H stretch (aliphatic)~3000-2850
C=O stretch (amide)~1650
C=N and C=C stretch (aromatic rings)~1600-1450
N-H bend (amide)~1550
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 226.

Biological Activity and Signaling Pathway

This compound and its derivatives are known for their fungicidal activity, which is primarily attributed to the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain[3].

Mechanism of Action: Succinate Dehydrogenase Inhibition

SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the electron transport chain. By inhibiting SDH, these compounds disrupt the fungus's energy production, leading to cell death.

The following diagram illustrates the inhibition of the succinate dehydrogenase pathway by pyridinyl ethyl benzamide derivatives.

Inhibition of Succinate Dehydrogenase by this compound Derivatives.

Conclusion

This compound is a versatile molecule with significant applications in the development of new fungicides. This technical guide has provided a detailed overview of its chemical properties, synthesis, purification, and spectroscopic characterization. The elucidation of its mechanism of action as a succinate dehydrogenase inhibitor provides a rational basis for the design of new and more effective agrochemicals and potentially other therapeutic agents. Further research into the specific quantitative properties and biological activities of this core scaffold will undoubtedly continue to be an active area of investigation.

References

An In-depth Technical Guide on the Biological Activity of N-[2-(2-Pyridinyl)ethyl]benzamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Pyridinyl)ethyl]benzamide serves as a core structural scaffold for a range of biologically active compounds. While the parent, unsubstituted compound is a foundational chemical entity, its true potential is realized through the strategic substitution on both the pyridinyl and benzamide rings. This technical guide delves into the synthesis, primary biological activities, and mechanisms of action associated with this scaffold, with a particular focus on its role in the development of agricultural fungicides and nematicides. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the discovery and development of novel bioactive molecules based on this versatile chemical framework.

The most significant and commercially successful application of the this compound scaffold is in the field of agriculture, where derivatives have been developed as potent fungicides and nematicides.[1] These compounds have demonstrated efficacy against a broad spectrum of plant pathogens.[1] The primary mechanism of action for these activities is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain.

Synthesis of the Core Scaffold

The fundamental synthesis of this compound is typically achieved through an amidation reaction. This involves the coupling of 2-(2-aminoethyl)pyridine with a benzoic acid derivative, most commonly benzoyl chloride. The reaction is generally carried out in an organic solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product reactant1 2-(2-Aminoethyl)pyridine conditions Dichloromethane (Solvent) Triethylamine (Base) Room Temperature reactant1->conditions Nucleophilic attack reactant2 Benzoyl Chloride reactant2->conditions product This compound conditions->product Amidation

Caption: General synthesis workflow for this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary mode of action for the fungicidal and nematicidal derivatives of this compound is the inhibition of succinate dehydrogenase (SDH). SDH is a critical enzyme complex located in the inner mitochondrial membrane that plays a dual role in cellular metabolism: it is a key component of the Krebs cycle and is also Complex II of the electron transport chain.

By binding to the ubiquinone binding site (Q-site) of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain halts ATP production, leading to cellular energy depletion and ultimately, the death of the fungal or nematode pathogen.

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain cluster_inhibitor Inhibition cluster_outcome Result Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Catalysis ATP_depletion ATP Depletion Fumarate->ATP_depletion SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ Electron Transfer SDH->ATP_depletion ComplexIII Complex III UQ->ComplexIII ComplexIII->ATP_depletion Inhibitor This compound Derivative Inhibitor->SDH Blocks Q-site Cell_Death Pathogen Death ATP_depletion->Cell_Death

Caption: Mechanism of succinate dehydrogenase (SDH) inhibition.

Biological Activities

Fungicidal Activity

Derivatives of this compound have demonstrated potent fungicidal properties against a variety of plant pathogenic fungi. A notable example is Fluopyram, which contains trifluoromethyl substitutions on both the pyridine and benzamide rings.

Table 1: Fungicidal Activity of this compound Derivatives

Compound Target Organism Activity Metric Value Reference
Fluopyram (N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide) Alternaria brassicae % Effectiveness (at 500 g/ha) 80% [2]

| Substituted Pyridylethylbenzamides (General) | Alternaria brassicae | % Effectiveness (at 500 g/ha) | Good to average |[2] |

Nematicidal Activity

In addition to fungicidal effects, certain derivatives also exhibit significant nematicidal activity. This dual activity is attributed to the inhibition of succinate dehydrogenase in nematodes, which is homologous to the fungal enzyme.

Table 2: Nematicidal Activity of this compound Derivatives

Compound Target Organism Activity Metric Value Reference

| Fluopyram | Plant-parasitic nematodes | General Activity | Effective nematicide |[1] |

Other Potential Activities

Research into derivatives of the broader benzamide class, including those with pyridinyl ethyl side chains, has explored other therapeutic areas, though this is less established than the agricultural applications. Some areas of investigation for related structures include:

  • Antitumor Agents: Certain N-substituted benzamide derivatives have been evaluated for their anti-proliferative activity in cancer cell lines.

  • Dual Orexin Receptor Antagonists: Highly modified derivatives have been investigated for their potential in treating insomnia.

It is crucial to emphasize that these activities are associated with significantly modified derivatives and not the core this compound itself.

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted this compound derivatives, adapted from patent literature.

Materials:

  • Substituted 2-(2-aminoethyl)pyridine derivative (e.g., 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate)

  • Substituted benzoyl chloride derivative

  • Dichloromethane (DCM)

  • Poly-4-vinylpyridine or other suitable base

  • Reverse phase High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the substituted 2-(2-aminoethyl)pyridine derivative (1.0 eq.) in dichloromethane.

  • Add poly-4-vinylpyridine (or a suitable base) and stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted acyl chloride (1.2 eq.) to the reaction mixture.

  • Continue stirring the reaction at room temperature overnight.

  • Filter the reaction mixture to remove any solids.

  • Concentrate the filtrate to dryness to obtain the crude product.

  • Purify the crude product by reverse phase HPLC to yield the final amide.[2]

In Vivo Fungicidal Assay against Alternaria brassicae on Radish

This protocol outlines an in vivo assay to evaluate the fungicidal efficacy of this compound derivatives.[2]

Materials:

  • Radish plants (e.g., variety Pernot)

  • Test compound formulated as an aqueous solution

  • Alternaria brassicae spore suspension (e.g., 40,000 spores/mL)

  • Pressurized sprayer

  • Growth chamber with controlled temperature (18-20°C) and humidity

Procedure:

  • Prepare an aqueous solution of the test compound at the desired concentration (e.g., 2 g/L). This may involve grinding the compound with water, a surfactant like Tween 80, and clay.[2]

  • Dilute the stock solution with water to achieve the final application concentration.

  • Treat radish plants by spraying the test solution until foliage is thoroughly covered. Control plants are sprayed with water containing the same formulation agents but without the test compound.

  • Allow the treated plants to dry for 24 hours.

  • Inoculate the plants by spraying with a spore suspension of Alternaria brassicae.

  • Maintain the plants in a humid atmosphere at 18-20°C for 7-8 days to allow for disease development.

  • Evaluate the effectiveness of the treatment by comparing the extent of disease symptoms on the treated plants to the untreated control plants. Efficacy is typically expressed as a percentage of disease control.[2]

Conclusion

The this compound core is a valuable scaffold in agrochemical research, forming the basis of potent fungicides and nematicides. The primary mechanism of action for these compounds is the inhibition of succinate dehydrogenase, a key enzyme in cellular respiration. While the unsubstituted parent compound has limited reported biological activity, its derivatives, such as Fluopyram, demonstrate the significant potential of this chemical class. Further research into novel substitutions on this scaffold may lead to the development of new and improved crop protection agents or compounds with therapeutic applications in other fields. This guide provides a foundational understanding for scientists and researchers working with this important class of molecules.

References

An In-depth Technical Guide to N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives and their analogs, focusing on their synthesis, diverse biological activities, and the experimental methodologies used for their evaluation. This class of compounds has garnered significant interest due to its versatile pharmacological profile, with applications ranging from agriculture to medicine.

Core Synthesis and Derivatization

The fundamental structure of this compound consists of a pyridine ring linked via an ethylamine bridge to a benzamide moiety. The synthesis of this core scaffold and its derivatives primarily revolves around the formation of the central amide bond.

A prevalent synthetic strategy involves the acylation of 2-(2-aminoethyl)pyridine with a substituted benzoyl chloride.[1] This straightforward and efficient method allows for the introduction of a wide variety of substituents on the benzamide ring, enabling the exploration of structure-activity relationships (SAR).

Further modifications can be achieved on both the pyridine and benzamide rings. For instance, electrophilic aromatic substitution reactions, such as nitration using a mixture of concentrated nitric and sulfuric acids, can introduce functional groups onto the benzamide ring.[1] The ethyl linker can also be modified to alter the molecule's flexibility and physicochemical properties.[1]

A notable example of a commercially successful derivative is Fluopyram, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide. Its synthesis involves a multi-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]

Biological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities, primarily as fungicides, but also as potential anticancer and antibacterial agents.

Fungicidal Activity

The most well-documented application of this class of compounds is in agriculture as fungicides.[3] Fluopyram, a prominent example, is a potent inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain (complex II).[3][4] By blocking the activity of SDH, Fluopyram disrupts the fungus's energy production, leading to its death. It is effective against a wide range of phytopathogenic fungi, including Botrytis cinerea, powdery mildew, and Sclerotinia.[3][5]

The fungicidal efficacy of various derivatives has been quantified, with EC50 values indicating the concentration required to inhibit 50% of fungal growth.

dot

Fungicidal_Activity_Pathway cluster_fungus Fungal Cell TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA_Cycle->SDH Succinate ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase SDH->ETC Electrons ATP ATP (Energy) ATP_Synthase->ATP Compound Fluopyram Compound->SDH Inhibition

Caption: Mechanism of fungicidal action of Fluopyram.

Anticancer Activity

Recent research has explored the potential of this compound derivatives as anticancer agents. One of the primary mechanisms of action in this context is the inhibition of histone deacetylases (HDACs).[6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[6]

Another target for anticancer activity is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][8][9] Certain pyridine-containing benzamide derivatives have shown potent inhibitory activity against VEGFR-2.[7][8][9]

The anticancer efficacy of these compounds is typically evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth or enzyme activity.

dot

Anticancer_Activity_Pathway cluster_compound This compound Derivative Compound Benzamide Derivative HDAC Histone Deacetylases (HDACs) Compound->HDAC Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition Gene_Expression Altered Gene Expression HDAC->Gene_Expression Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Angiogenesis->Apoptosis

Caption: Anticancer mechanisms of action.

Quorum Sensing Inhibition

This compound derivatives have also been investigated as inhibitors of quorum sensing (QS) in bacteria, particularly in the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication system that allows bacteria to coordinate their gene expression and behavior, including the formation of biofilms and the production of virulence factors. By interfering with QS signaling pathways, these compounds can attenuate bacterial pathogenicity without exerting selective pressure for the development of resistance.

dot

Quorum_Sensing_Inhibition_Workflow cluster_bacterial_population Bacterial Population (e.g., P. aeruginosa) Bacteria Bacteria Autoinducers Autoinducers (Signaling Molecules) Bacteria->Autoinducers Production Receptor Receptor Protein Autoinducers->Receptor Binding Gene_Expression Virulence Gene Expression Receptor->Gene_Expression Activation Biofilm Biofilm Formation Gene_Expression->Biofilm Compound QS Inhibitor Compound->Receptor Inhibition

Caption: Quorum sensing inhibition workflow.

Quantitative Data

The biological activities of various this compound derivatives have been quantified to establish structure-activity relationships. The following tables summarize some of the reported data.

Table 1: Fungicidal Activity of this compound Analogs

CompoundTarget FungusEC50 (mg/L)Reference
5IIIhSclerotinia sclerotiorum0.37[5]
Fluxapyroxad (Reference)Sclerotinia sclerotiorum0.27[5]
5IIIcValsa mali1.32[5]
Trifloxystrobin (Reference)Valsa mali1.62[5]

Table 2: Anticancer Activity of this compound Analogs

CompoundTargetIC50Reference
HDAC Inhibitors
19dCellular HDACs0.60/0.50 µM[6]
19iCellular HDACs0.65/0.32 µM[6]
Vorinostat (Reference)Cellular HDACsNot specified[6]
VEGFR-2 Inhibitors
10VEGFR-20.12 µM[9]
8VEGFR-20.13 µM[9]
9VEGFR-20.13 µM[9]
Sorafenib (Reference)VEGFR-20.10 µM[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of N-benzamide derivatives.

  • Acid Chloride Formation: A solution of the desired benzoic acid in a suitable solvent (e.g., CH2Cl2) is treated with thionyl chloride. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous solvent (e.g., CH2Cl2) and cooled to 0°C. A solution of 2-(2-aminoethyl)pyridine in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Antifungal Assay

This protocol outlines a method for evaluating the in vitro antifungal activity of the synthesized compounds.

  • Preparation of Fungal Cultures: The target fungal strains are cultured on potato dextrose agar (PDA) plates at 25°C for several days until sufficient mycelial growth is observed.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Mycelial Growth Inhibition Assay: A small disc of fungal mycelium is placed at the center of a fresh PDA plate containing the test compound at a specific concentration. The plates are incubated at 25°C.

  • Data Analysis: The diameter of the fungal colony is measured after a defined incubation period. The percentage of inhibition is calculated relative to a control plate containing only the solvent. EC50 values are determined by testing a range of concentrations and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a method for assessing the inhibitory activity of compounds against the VEGFR-2 enzyme.

  • Assay Components: The assay is typically performed in a microplate format and includes the VEGFR-2 enzyme, a substrate peptide, ATP, and the test compound.

  • Reaction Initiation: The test compound, dissolved in DMSO, is pre-incubated with the VEGFR-2 enzyme. The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. IC50 values are determined from the resulting dose-response curves.[7]

Quorum Sensing Inhibition Assay (Pseudomonas aeruginosa)

This protocol provides a method to evaluate the inhibition of virulence factor production in P. aeruginosa.

  • Bacterial Culture: An overnight culture of P. aeruginosa is diluted in fresh LB medium and grown to a specific optical density.

  • Treatment with Test Compounds: The bacterial culture is treated with the test compounds at various concentrations.

  • Quantification of Virulence Factors: After an incubation period, the production of QS-controlled virulence factors, such as pyocyanin, elastase, and protease, is quantified using specific assays. For example, pyocyanin can be extracted with chloroform and its absorbance measured at 520 nm.

  • Data Analysis: The reduction in virulence factor production in the presence of the test compounds is calculated relative to an untreated control. The effect of the compounds on bacterial growth is also assessed to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.

Conclusion

The this compound scaffold represents a versatile platform for the development of new therapeutic and agrochemical agents. The extensive research into its derivatives has led to the successful commercialization of the fungicide Fluopyram and has opened promising avenues for the development of novel anticancer and antibacterial drugs. The detailed synthetic protocols and biological evaluation methods provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds. The structure-activity relationship data, though still evolving, provides a solid foundation for the rational design of next-generation this compound derivatives with enhanced potency and selectivity.

References

Spectroscopic and Synthetic Profile of N-[2-(2-Pyridinyl)ethyl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, N-[2-(2-Pyridinyl)ethyl]benzamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and chemical synthesis.

Chemical Structure and Properties

This compound is a member of the benzamide class of compounds, characterized by a benzoyl group attached to a pyridinylethylamine moiety. Its chemical structure and key properties are summarized below.

PropertyValueReference
CAS Number 4976-05-0[1][2]
Molecular Formula C₁₄H₁₄N₂O[2]
Molecular Weight 226.27 g/mol [1][2]
IUPAC Name N-(2-(pyridin-2-yl)ethyl)benzamide[2]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzoyl, ethyl, and pyridinyl groups. Approximate chemical shifts have been reported and are summarized in the table below[1].

Proton AssignmentApproximate Chemical Shift (δ, ppm)Multiplicity
Pyridinyl-H (aromatic, position 6)8.5Doublet
Amide-H8.1Broad Singlet
Benzoyl-H (aromatic, ortho)7.8Multiplet
Pyridinyl-H (aromatic)7.7Multiplet
Benzoyl-H (aromatic, meta, para)7.4 - 7.5Multiplet
Pyridinyl-H (aromatic)7.2Multiplet
Ethyl-CH₂ (adjacent to NH)3.7Quartet
Ethyl-CH₂ (adjacent to pyridine)3.1Triplet
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are listed below. While a specific experimental spectrum for this compound was not found, the expected regions for key functional groups can be inferred.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3350 - 3250
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C=O Stretch (Amide I)1680 - 1630
N-H Bend (Amide II)1570 - 1515
C=C and C=N Stretch (Aromatic)1600 - 1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and structure. For this compound, GC-MS data indicates the presence of major fragments at m/z 105 and 121[2].

m/zProposed Fragment
226[M]⁺ (Molecular Ion)
121[C₆H₅CO]⁺ (Benzoyl cation)
105[C₆H₅C≡O]⁺ (Benzoyl cation)

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the amidation reaction between 2-(2-aminoethyl)pyridine and a benzoic acid derivative[1]. A detailed experimental protocol based on procedures for related compounds is provided below[3][4].

Reaction Scheme:

Materials:

  • 2-(2-Aminoethyl)pyridine

  • Benzoyl chloride

  • Dichloromethane (DCM), anhydrous

  • Poly-4-vinylpyridine or other suitable base (e.g., triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, heptane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) in anhydrous dichloromethane.

  • Add a suitable base, such as poly-4-vinylpyridine (excess) or triethylamine (1.2 eq.), to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptane) to afford the pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

  • Data Acquisition: Record ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) from a concentrated solution in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) to obtain the mass spectrum.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents 2-(2-Aminoethyl)pyridine + Benzoyl Chloride reaction Amidation Reaction (DCM, Base) reagents->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product This compound purification->product 4 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic pathway for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own analytical characterization for verification.

References

Solubility Profile of N-[2-(2-Pyridinyl)ethyl]benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Pyridinyl)ethyl]benzamide is a molecule of interest in various chemical and pharmaceutical research areas, including its role as a core structure in the development of fungicides. An understanding of its solubility in different solvents is fundamental to its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility of this compound, focusing on experimental protocols for its determination due to the limited availability of specific quantitative data in public literature. While one source indicates that the compound is generally "soluble in most organic solvents," this guide will equip researchers with the methodology to quantify this solubility in solvents relevant to their work.[1]

Expected Solubility Profile

The chemical structure of this compound, featuring a benzamide group and a pyridine ring connected by an ethyl linker, suggests a degree of polarity that influences its solubility.[1] The amide functionality can act as both a hydrogen bond donor and acceptor.[2][3] The pyridine ring, with its nitrogen atom, also contributes to the molecule's polarity and can accept hydrogen bonds. Consequently, this compound is expected to exhibit solubility in polar organic solvents. Its solubility in water is likely to be low, a common characteristic for many organic amides with significant hydrocarbon structures.[2] In non-polar solvents, the solubility is expected to be limited due to the presence of the polar amide and pyridine groups.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Water25Shake-Flask Method
Ethanol25Shake-Flask Method
Methanol25Shake-Flask Method
Acetone25Shake-Flask Method
Dichloromethane25Shake-Flask Method
Ethyl Acetate25Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25Shake-Flask Method
n-Hexane25Shake-Flask Method

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and recommended technique for determining the thermodynamic solubility of a compound.[1][4][5] It measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For more effective separation, centrifuge the vials at a controlled temperature.[5]

  • Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, filter the sample through a syringe filter.[4]

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[5]

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[5]

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to vial B Add known volume of solvent A->B C Seal vial and agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Centrifuge for complete separation D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides a robust experimental framework for its determination. The shake-flask method, detailed herein, is a reliable approach for obtaining thermodynamic solubility values. The structural characteristics of the molecule suggest good solubility in polar organic solvents. The provided protocol and workflow diagram offer researchers a clear path to generating the specific solubility data required for their research and development activities.

References

Potential Biological Targets of N-[2-(2-Pyridinyl)ethyl]benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Pyridinyl)ethyl]benzamide is a core chemical scaffold that has garnered significant attention, primarily in the agrochemical field, due to the potent fungicidal and nematicidal activities of its derivatives. The most prominent example is Fluopyram, a broad-spectrum pesticide. This technical guide delves into the known and potential biological targets of this chemical class, providing a comprehensive overview of their mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The exploration of these targets is crucial not only for the development of new pesticides but also for understanding potential off-target effects and exploring possible applications in drug discovery.

Primary Biological Target: Succinate Dehydrogenase (Complex II)

The most well-documented biological target for this compound derivatives, such as Fluopyram, is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial respiratory chain.[1][2][3][4] This enzyme plays a critical role in cellular metabolism by linking the Krebs cycle to the electron transport chain.

Mechanism of Action

This compound-based compounds function as SDH inhibitors (SDHIs). They bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, which is located at the interface of the SDHB, SDHC, and SDHD subunits.[2] This binding competitively blocks the natural substrate, ubiquinone, from accepting electrons from FADH2. The inhibition of SDH disrupts two major cellular processes:

  • Krebs Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the tricarboxylic acid cycle.[1]

  • Electron Transport Chain: The transfer of electrons to the ubiquinone pool is blocked, which in turn inhibits the entire electron transport chain, leading to a severe reduction in ATP synthesis.[1][5]

The ultimate consequence of SDH inhibition is the depletion of cellular energy, leading to paralysis and death of the target organism, be it a fungus or a nematode.[1][6]

Signaling Pathway of SDH Inhibition

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (UQ) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ... ATP ATP ATP_Synthase->ATP Inhibitor This compound Derivatives (e.g., Fluopyram) Inhibitor->SDH Inhibition

Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition by this compound derivatives.

Quantitative Data on Biological Activity

CompoundTarget OrganismAssay TypeValueUnitReference
FluopyramFusarium virguliformeMycelial Growth Inhibition3.35µg/mL[1]
FluopyramBotrytis cinereaMycelial Growth Inhibition5.389µg/mL[1]
FluopyramAlternaria solaniMycelial Growth Inhibition0.244µg/mL[1]
FluopyramBotrytis cinereaMycelial Growth Inhibition0.03 - 0.29µg/mL[7][8]
FluopyramColletotrichum gloeosporioidesMycelial Growth Inhibition>100 (insensitive)µg/mL[9]
FluopyramNematode (various)SDH Inhibition8.5pIC50[2]
FluopyramMeloidogyne incognita (J2)Motility InhibitionConcentration-dependent-[1]
FluopyramHeterodera schachtii (J2)Motility InhibitionConcentration-dependent-[1]

Potential Off-Target and Secondary Effects

While SDH is the primary target, some studies suggest potential off-target or secondary effects of this compound derivatives, particularly in non-target organisms.

  • CAR/PXR Nuclear Receptors: There is evidence that Fluopyram can activate Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) nuclear receptors. This could potentially lead to downstream effects on gene expression and cellular metabolism, including the induction of inflammatory markers like TNF-α and NF-κB.[1]

  • Plant Systemic Resistance: In soybeans, Fluopyram has been observed to suppress the expression of soybean SDH genes. This non-target inhibition may trigger a systemic resistance response in the plant, enhancing its defense against a broader range of pathogens.[10]

  • Other Benzamide Derivatives: It is important to note that the broader class of benzamides has been shown to interact with a wide array of biological targets, including histone deacetylases (HDACs), lipoxygenases (LOX), and cytochrome P450 enzymes.[6] However, there is currently no direct evidence to suggest that the this compound scaffold shares these targets.

Experimental Protocols

Mycelial Growth Inhibition Assay for Fungicidal Activity (EC50 Determination)

This protocol is a standard method for determining the efficacy of SDHI fungicides against filamentous fungi.

a. Preparation of Fungicide Stock Solutions and Amended Media:

  • Prepare a stock solution of the test compound (e.g., Fluopyram) in an appropriate solvent like acetone.[11]

  • Serially dilute the stock solution to create a range of concentrations.

  • Add the desired concentrations of the fungicide to a molten agar medium (e.g., Potato Dextrose Agar - PDA) after it has cooled to approximately 50°C.[11] A control medium without the fungicide should also be prepared.

  • Pour the amended and control media into sterile Petri dishes.

b. Inoculation and Incubation:

  • Take a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of the target fungus.[11]

  • Place the mycelial plug in the center of each fungicide-amended and control plate.

  • Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C) for a defined period (e.g., 6 days or until the mycelium in the control plate reaches the edge).[12]

c. Data Collection and Analysis:

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Use non-linear regression analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits 50% of mycelial growth.[11][12]

Workflow for Mycelial Growth Inhibition Assay

Mycelial_Growth_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Fungicide Stock Solution AmendedMedia Create Fungicide-Amended and Control Media Stock->AmendedMedia Media Prepare PDA Medium Media->AmendedMedia Inoculation Inoculate Plates with Fungal Mycelial Plugs AmendedMedia->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement CalcInhibition Calculate Percent Growth Inhibition Measurement->CalcInhibition CalcEC50 Determine EC50 Value (Non-linear Regression) CalcInhibition->CalcEC50

Caption: Workflow for determining the EC50 of a fungicide using a mycelial growth inhibition assay.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a general method for measuring the enzymatic activity of SDH, which can be adapted to assess the inhibitory potential of test compounds.

a. Sample Preparation:

  • Isolate mitochondria from the target organism (e.g., fungal cells, nematode tissue) using standard differential centrifugation methods.

  • Alternatively, use whole-cell or tissue homogenates. Homogenize the sample in an ice-cold assay buffer.[13]

  • Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the enzyme.

b. Assay Reaction:

  • Prepare a reaction mixture containing an assay buffer, the SDH substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or a tetrazolium salt like MTT).

  • Add the prepared enzyme sample to the reaction mixture in a 96-well plate.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of the test compound before adding the substrate.

  • Initiate the reaction by adding the substrate.

c. Detection and Calculation:

  • Monitor the change in absorbance of the electron acceptor over time using a spectrophotometer or plate reader. The reduction of the electron acceptor leads to a color change that is proportional to the SDH activity.

  • Calculate the rate of the reaction (change in absorbance per unit time).

  • For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Conclusion

The primary biological target of this compound and its derivatives is unequivocally succinate dehydrogenase (SDH). The potent inhibition of this crucial metabolic enzyme explains the broad-spectrum fungicidal and nematicidal activity of compounds like Fluopyram. While the quantitative data for the parent compound remains limited, the extensive research on its derivatives provides a solid foundation for understanding the structure-activity relationships within this chemical class. The potential for off-target effects, such as the modulation of nuclear receptors and the induction of plant systemic resistance, opens up new avenues for research into the broader biological implications of these compounds. The experimental protocols outlined in this guide provide a starting point for researchers to further investigate the biological activity of this compound and its analogs, not only for agrochemical applications but also for potential therapeutic uses. Further screening against a wider range of biological targets is warranted to fully elucidate the pharmacological profile of this versatile chemical scaffold.

References

In Silico Modeling of N-[2-(2-Pyridinyl)ethyl]benzamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(2-Pyridinyl)ethyl]benzamide is a core chemical scaffold that has garnered significant interest in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a range of biological activities, including fungicidal and antibacterial properties. This technical guide provides an in-depth overview of the in silico modeling of this compound and its derivatives, focusing on their interactions with key biological targets. This document outlines detailed methodologies for synthesis, in silico analysis, and biological validation, supported by quantitative data and visual representations of relevant signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with the necessary information to explore and expand upon the therapeutic and agrochemical potential of this versatile benzamide scaffold.

Introduction

This compound and its analogs represent a class of compounds with significant biological potential. A notable example is Fluopyram, a succinate dehydrogenase inhibitor (SDHI) fungicide, which features this core structure.[1] The fungicidal activity of many pyridylethylamides is attributed to their ability to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[2] Beyond their application in agriculture, derivatives of this compound are being investigated as quorum sensing (QS) inhibitors in pathogenic bacteria like Pseudomonas aeruginosa, offering a novel approach to combat antibiotic resistance.

This guide details the computational methodologies used to investigate the interactions of this compound derivatives with their biological targets. It covers molecular docking, quantitative structure-activity relationship (QSAR) studies, and the elucidation of signaling pathways. Furthermore, it provides representative experimental protocols for the synthesis and biological evaluation of these compounds.

Biological Activities and Mechanisms of Action

Fungicidal Activity via Succinate Dehydrogenase Inhibition

The primary mechanism of fungicidal action for many this compound derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[2][3] SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[2][3] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

dot

Succinate_Dehydrogenase_Pathway cluster_mitochondrion Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Inhibitor This compound Derivative Inhibitor->Inhibition Inhibition->SDH Inhibition

Caption: Succinate Dehydrogenase Inhibition Pathway.

Antibacterial Activity via Quorum Sensing Inhibition

Derivatives of this compound have shown promise as inhibitors of quorum sensing (QS) in Gram-negative bacteria such as Pseudomonas aeruginosa.[4][5] QS is a cell-to-cell communication system that allows bacteria to regulate gene expression in response to population density, controlling virulence factor production and biofilm formation.[4][5][6] The las and rhl systems are two major QS circuits in P. aeruginosa.[7] The las system, which is at the top of the QS hierarchy, involves the LasI synthase producing the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[8][9] This autoinducer binds to the transcriptional regulator LasR, activating the expression of virulence genes.[8] this compound derivatives can act as competitive inhibitors of LasR, blocking the binding of the natural autoinducer and thereby attenuating virulence.[10]

Quorum_Sensing_Inhibition Inhibitor This compound Derivative Inhibitor->Inhibition LasR LasR Inhibition->LasR Competitive Inhibition

Caption: Molecular Docking Workflow.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the spatial requirements for potent activity.

Experimental Protocol: 3D-QSAR Study of Benzamide Derivatives

  • Dataset Preparation:

    • Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model generation and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset and perform energy minimization.

    • Align the molecules based on a common substructure or a pharmacophore model.

  • Calculation of Molecular Fields:

    • For each aligned molecule, calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) at various grid points surrounding the molecules.

  • QSAR Model Generation:

    • Use Partial Least Squares (PLS) regression to correlate the calculated molecular fields with the biological activities of the compounds in the training set.

    • Generate a 3D-QSAR model that can predict the activity of new compounds.

  • Model Validation:

    • Validate the generated model using the test set compounds and statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

    • Visualize the CoMFA/CoMSIA contour maps to identify regions where modifications to the molecular structure would likely increase or decrease biological activity.

Synthesis and Biological Evaluation

General Synthesis of this compound Derivatives

A common method for synthesizing this compound derivatives is through the amidation of 2-(2-aminoethyl)pyridine with a substituted benzoyl chloride.

Experimental Protocol: Synthesis of a Substituted this compound

  • Reaction Setup:

    • Dissolve 2-(2-aminoethyl)pyridine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

    • Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

    • Cool the reaction mixture in an ice bath.

  • Addition of Benzoyl Chloride:

    • Slowly add a solution of the desired substituted benzoyl chloride in the same solvent to the cooled reaction mixture.

    • Allow the reaction to stir at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.

Biological Assays

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

This protocol is a representative colorimetric assay for measuring SDH activity. [11][12][13][14]

  • Sample Preparation:

    • Prepare a mitochondrial fraction from the target fungal species or use a commercially available SDH enzyme preparation.

    • Prepare a solution of the test compound (this compound derivative) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the SDH enzyme preparation, a buffer solution (e.g., phosphate buffer, pH 7.2), and the test compound.

    • Initiate the reaction by adding the substrate, succinate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP), which changes color upon reduction.

    • Monitor the decrease in absorbance of the electron acceptor over time at a specific wavelength (e.g., 600 nm for DCPIP) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocol: Quorum Sensing Inhibition Assay (P. aeruginosa)

This protocol describes a common method to assess the inhibition of virulence factor production controlled by quorum sensing. [15]

  • Bacterial Culture:

    • Grow a culture of a P. aeruginosa reporter strain (e.g., one that expresses a reporter gene like β-galactosidase or luciferase under the control of a QS-regulated promoter) to the mid-logarithmic phase.

  • Inhibition Assay:

    • In a 96-well plate, add the bacterial culture, a growth medium, and the test compound (this compound derivative) at various concentrations.

    • Incubate the plate at 37°C with shaking for a specified period.

  • Measurement of Virulence Factor Production:

    • Measure the production of a specific virulence factor, such as elastase or pyocyanin, or the expression of the reporter gene.

    • For elastase activity, the degradation of elastin-Congo red can be measured spectrophotometrically.

    • For pyocyanin production, the absorbance of the chloroform-extracted pigment can be measured.

    • For reporter gene expression, the appropriate substrate (e.g., ONPG for β-galactosidase, luciferin for luciferase) is added, and the signal is measured.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits the production of the virulence factor or reporter gene expression by 50% (IC50).

Quantitative Data

The following tables summarize representative quantitative data for derivatives of this compound. It is important to note that the specific activity of the parent compound may vary.

Table 1: Succinate Dehydrogenase Inhibitory Activity of Benzamide Derivatives

CompoundTarget OrganismIC50 (µM)Reference
FluxapyroxadBotrytis cinerea0.07[2]
SDH-IN-12Sclerotinia sclerotiorum0.97[2]
SDH-IN-12Cercospora arachidicola2.07[2]
Compound 7sPorcine SDH0.014[16]

Table 2: Quorum Sensing Inhibitory Activity of Benzamide Derivatives against P. aeruginosa

CompoundAssayIC50 (µM)Reference
C10-CPAlasB-lacZ expression80[7]
C10-CPArhlA-lacZ expression90[7]
Catechin-7-xylosideLasR Binding (KD)0.933[10]
Ortho-vanillinRhlR Inhibition~100[17]

Note: Data for C10-CPA, Catechin-7-xyloside, and Ortho-vanillin are for compounds that inhibit quorum sensing but are not direct this compound derivatives; they are included for comparative purposes.

Conclusion

The this compound scaffold is a promising starting point for the development of novel fungicides and antibacterial agents. In silico modeling techniques, such as molecular docking and 3D-QSAR, are invaluable tools for understanding the structure-activity relationships of these compounds and for designing more potent and selective derivatives. This technical guide has provided a comprehensive overview of the key methodologies and biological targets associated with this class of compounds. The detailed protocols and representative data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemical science, and drug discovery, facilitating further exploration of the therapeutic and commercial potential of this compound and its analogs. Future work should focus on obtaining more quantitative data for the parent compound and exploring a wider range of biological targets to fully elucidate the pharmacological profile of this versatile chemical entity.

References

N-[2-(2-Pyridinyl)ethyl]benzamide: A Core Scaffold in Fungicide Discovery - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(2-Pyridinyl)ethyl]benzamide has emerged as a critical scaffold in the development of modern fungicides. This technical guide delves into the discovery, history, and core scientific principles underlying this important chemical entity. We will explore its synthesis, mechanism of action as a succinate dehydrogenase inhibitor (SDHI), and the evolution of its derivatives, culminating in the successful development of commercial fungicides. This paper aims to provide a comprehensive resource for researchers in agrochemicals and medicinal chemistry, featuring detailed experimental protocols, structured quantitative data, and visualizations of key biological pathways and experimental workflows.

Introduction: The Rise of a Fungicidal Scaffold

The history of this compound is intrinsically linked to the broader story of the development of amide-based fungicides. While the exact date and context of the very first synthesis of the parent compound, this compound, are not prominently documented in readily available literature, its significance grew with the exploration of pyridylethyl amides in medicinal and agricultural chemistry. The foundational research on this core structure was significantly driven by its potential as a fungicide.[1]

The early 2000s marked a pivotal period, with patent literature highlighting the novelty of this compound derivatives as potent fungicides. This research demonstrated that strategic substitutions on both the pyridine and benzamide rings could lead to compounds with significant efficacy against a range of phytopathogenic fungi. This foundational work paved the way for the development of highly successful commercial fungicides, most notably Fluopyram.

Synthesis and Chemical Properties

The synthesis of the this compound core is primarily achieved through a direct amidation reaction. This straightforward and reliable method involves the reaction of 2-(2-aminoethyl)pyridine with a benzoic acid derivative, typically benzoyl chloride.[1]

General Synthesis Protocol

A general and established method for the synthesis of this compound is as follows:

Reactants:

  • 2-(2-Aminoethyl)pyridine

  • Benzoyl chloride

  • A suitable base (e.g., triethylamine or pyridine)

  • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • 2-(2-Aminoethyl)pyridine is dissolved in the inert solvent and cooled in an ice bath.

  • The base is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Benzoyl chloride, dissolved in the same solvent, is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution (e.g., sodium bicarbonate) to remove unreacted acid chloride and the HCl salt of the base.

  • The organic layer is separated, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

This fundamental reaction scheme serves as the basis for the synthesis of a vast library of derivatives, where substituted 2-(2-aminoethyl)pyridines and benzoyl chlorides are used as starting materials to explore structure-activity relationships (SAR).

Physicochemical Properties

The physicochemical properties of this compound are presented in the table below.

PropertyValue
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
CAS Number 4976-05-0
Appearance Solid
Melting Point Not readily available in cited literature
Solubility Soluble in organic solvents like dichloromethane and methanol

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary fungicidal activity of this compound derivatives is attributed to their potent inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2][3] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production in fungi.[2][3]

The Succinate Dehydrogenase Pathway

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the TCA cycle. The electrons liberated in this reaction are transferred through a series of iron-sulfur clusters within the SDH enzyme complex to ubiquinone (Coenzyme Q), which is then reduced to ubiquinol. Ubiquinol subsequently shuttles the electrons to Complex III of the electron transport chain.

SDH_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (Mitochondrial Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ 2e- UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII 2e- Inhibitor This compound (SDHI) Inhibitor->SDH Inhibition

Caption: Inhibition of the Succinate Dehydrogenase Pathway.

By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, this compound-based fungicides block the transfer of electrons from the iron-sulfur clusters to ubiquinone. This disruption of the electron transport chain halts ATP production, leading to a depletion of cellular energy and ultimately causing fungal cell death.

Evolution of Fungicidal Derivatives and Quantitative Data

The this compound scaffold has proven to be a highly versatile platform for the development of potent fungicides. Extensive research has focused on modifying the pyridine and benzamide rings to optimize fungicidal activity, spectrum, and physicochemical properties.

Key Structural Modifications and Structure-Activity Relationships (SAR)
  • Pyridine Ring Substitutions: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃) and chlorine (-Cl), on the pyridine ring has been shown to significantly enhance fungicidal potency.

  • Benzamide Ring Substitutions: Modifications to the benzamide ring also play a crucial role in defining the activity spectrum and potency of the compounds.

A prime example of a commercially successful fungicide developed from this scaffold is Fluopyram .

Fluopyram: N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide

The development of Fluopyram exemplifies the successful application of SAR studies on the this compound core.

Quantitative Fungicidal Activity Data

While specific quantitative data for the unsubstituted this compound is not extensively reported in the context of its fungicidal activity, the efficacy of its derivatives is well-documented. The following table summarizes representative data for derivatives against key phytopathogenic fungi.

Compound DerivativeTarget FungusEfficacy MetricValueReference
N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2,6-dichlorobenzamideAlternaria brassicae% Effectiveness~80% at 500 g/ha[4]
FluopyramBotrytis cinereaEC₅₀0.05 µg/mL
FluopyramSclerotinia sclerotiorumEC₅₀0.02 µg/mL

Note: EC₅₀ (Half maximal effective concentration) values represent the concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline the methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2,6-dichlorobenzamide

This protocol is adapted from patent literature and illustrates a common synthetic route for a potent fungicidal derivative.[4]

Step 1: Synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine

  • This intermediate is typically synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine through a multi-step process involving cyanation followed by reduction.

Step 2: Amidation Reaction

  • Dissolve 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine in a suitable solvent such as dichloromethane.

  • Add a base, for example, poly-4-vinyl-pyridine, and stir the mixture at room temperature.

  • Add 2,6-dichlorobenzoyl chloride to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate to dryness.

  • Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final compound.

Synthesis_Workflow Start Starting Materials: - 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine - 2,6-dichlorobenzoyl chloride Dissolution Dissolve ethanamine in Dichloromethane Start->Dissolution Base_Addition Add Poly-4-vinyl-pyridine Dissolution->Base_Addition Acyl_Chloride_Addition Add 2,6-dichlorobenzoyl chloride Base_Addition->Acyl_Chloride_Addition Reaction Stir overnight at Room Temperature Acyl_Chloride_Addition->Reaction Filtration Filter the reaction mixture Reaction->Filtration Concentration Concentrate the filtrate Filtration->Concentration Purification Purify by Reverse-Phase HPLC Concentration->Purification Final_Product N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2,6-dichlorobenzamide Purification->Final_Product

Caption: General workflow for the synthesis of a fungicidal derivative.

In Vitro Fungicidal Assay

This protocol describes a common method for evaluating the fungicidal activity of compounds against a plant pathogen.[4]

Materials:

  • Culture of the target fungus (e.g., Alternaria brassicae)

  • Aqueous solution of the test compound

  • Control solution (water)

  • Radish plants (or other suitable host)

Procedure:

  • Prepare an aqueous solution of the test compound at a desired concentration (e.g., 2 g/L).

  • Treat radish plants by spraying the test solution. Control plants are sprayed with water.

  • After 24 hours, inoculate the plants by spraying a spore suspension of the target fungus (e.g., 40,000 spores/mL).

  • Maintain the plants in a humid environment at a suitable temperature (e.g., 18-20°C).

  • After a set incubation period (e.g., 7-8 days), evaluate the effectiveness of the compound by comparing the disease development on treated plants to the control plants.

  • Calculate the percentage of effectiveness.

Conclusion and Future Perspectives

The this compound core structure has proven to be a remarkably fruitful scaffold for the discovery of novel fungicides. The journey from its foundational exploration to the development of highly effective commercial products like Fluopyram underscores the power of systematic medicinal and agrochemical research. The well-defined mechanism of action as succinate dehydrogenase inhibitors provides a clear rationale for the fungicidal activity and a solid basis for future drug design.

Future research in this area will likely focus on several key aspects:

  • Combating Resistance: As with any targeted fungicide, the development of resistance in fungal populations is a significant concern. Future research will need to focus on developing new derivatives or combination therapies that can overcome or delay the onset of resistance.

  • Expanding the Spectrum of Activity: While current derivatives are effective against a broad range of fungi, there is always a need to develop compounds with activity against newly emerging or difficult-to-control pathogens.

  • Improving Environmental Profile: The development of more environmentally benign fungicides with reduced off-target effects is a continuous goal in agrochemical research.

  • Exploring New Biological Activities: The this compound scaffold may possess other underexplored biological activities beyond its fungicidal properties, opening avenues for its application in other areas of life sciences.

References

Methodological & Application

Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis is achieved via a Schotten-Baumann reaction, a robust and widely used method for amide bond formation. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction setup, work-up, and purification. Additionally, it includes a summary of key quantitative data and a visual workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The core structure, featuring a pyridine ring linked to a benzamide moiety through an ethyl bridge, serves as a versatile pharmacophore. The amide linkage is a common feature in many biologically active molecules. The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction between an amine and an acyl chloride. The Schotten-Baumann reaction conditions, which typically involve the use of a base to neutralize the hydrochloric acid byproduct, are well-suited for this transformation, driving the reaction to completion.[1][2][3][4]

Key Reaction Parameters

The successful synthesis of this compound relies on the careful control of several key parameters. The choice of base and solvent, as well as the reaction temperature and duration, can significantly impact the yield and purity of the final product.

ParameterValue/ConditionPurpose
Starting Materials 2-(2-Aminoethyl)pyridine, Benzoyl chlorideAmine and acylating agent
Reaction Type Schotten-Baumann AcylationAmide bond formation
Base Triethylamine (or Pyridine)HCl scavenger, drives equilibrium
Solvent Dichloromethane (DCM), anhydrousAprotic solvent to dissolve reactants
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time Completion monitored by TLCEnsures maximum conversion of starting materials
Work-up Aqueous wash and extractionRemoves water-soluble byproducts and excess reagents
Purification Flash Column ChromatographyIsolation of the pure product

Experimental Protocol

Materials and Equipment:

  • 2-(2-Aminoethyl)pyridine (C₇H₁₀N₂)

  • Benzoyl chloride (C₇H₅ClO)

  • Triethylamine (C₆H₁₅N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and n-hexane for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-aminoethyl)pyridine (1.2 equivalents) and anhydrous triethylamine (1.5 equivalents) in anhydrous dichloromethane (0.25 M solution with respect to the amine).[5]

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add benzoyl chloride (1.0 equivalent) dropwise.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[5]

  • Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[5]

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the pure this compound.[5]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine 2-(2-Aminoethyl)pyridine ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel AcylChloride Benzoyl Chloride AcylChloride->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent Dichloromethane (DCM) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Appearance (Predicted) White to off-white solid
Purity (by TLC) Single spot

Note: Specific yield and melting point data are dependent on the precise experimental conditions and scale of the reaction and should be determined empirically.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • Triethylamine is a corrosive and flammable liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a reliable method for the synthesis of this compound, a key building block for the development of novel therapeutic agents. Adherence to the outlined procedures and safety precautions will facilitate a successful and safe synthesis.

References

Application of N-[2-(2-Pyridinyl)ethyl]benzamide in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Based on a comprehensive review of the current scientific literature, there is no documented application of N-[2-(2-Pyridinyl)ethyl]benzamide as a fluorescent probe in fluorescence microscopy. Research primarily focuses on its synthesis and its role as a scaffold for developing fungicides. This document provides an overview of its known applications and chemical properties.

Chemical Properties and Data

While photophysical data relevant to fluorescence microscopy is unavailable, the fundamental chemical properties of this compound are well-characterized.

PropertyValueSource
Molecular Formula C14H14N2O[1]
Molecular Weight 226.27 g/mol [1][2]
CAS Number 4976-05-0[2]
IUPAC Name N-(2-pyridin-2-ylethyl)benzamide[1]

Primary Application: Fungicide Development

The core application of this compound and its derivatives lies in the field of agriculture as fungicides.[3][4] The chemical scaffold of this compound is a key component in a class of fungicides designed to combat phytopathogenic fungi in crops.[3]

One of the most notable fungicides developed from this scaffold is Fluopyram.[2][5] Fluopyram is a broad-spectrum fungicide used to control diseases like powdery mildew and botrytis.[5] Its mechanism of action involves the inhibition of succinate dehydrogenase (quinone), a crucial enzyme in the mitochondrial respiratory chain of fungi.[5]

Synthesis of this compound

The synthesis of this compound is a well-established process, typically involving an amidation reaction. A common and straightforward method is the reaction between 2-(2-aminoethyl)pyridine and a benzoic acid derivative, such as benzoyl chloride.[2] In this reaction, the primary amine of 2-(2-aminoethyl)pyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride to form the amide bond.[2]

To achieve milder reaction conditions and higher yields, coupling reagents are frequently employed to activate the carboxylic acid group of benzoic acid.[2]

Below is a generalized workflow for the synthesis of this compound.

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2_aminoethyl_pyridine 2-(2-Aminoethyl)pyridine amidation Amidation Reaction 2_aminoethyl_pyridine->amidation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->amidation product This compound amidation->product

A simplified workflow for the synthesis of this compound.

Experimental Protocols

As this compound is not used in fluorescence microscopy, protocols for cell staining or imaging are not available. However, protocols for its primary application as a fungicide are documented in patent literature. These protocols typically involve the treatment of plants or seeds with a formulation of the compound, followed by inoculation with pathogenic fungi to assess its efficacy.[3]

Example Protocol for Fungicidal Assay (Summarized from Patent Information): [3]

  • Preparation of Active Material: An aqueous solution of the this compound derivative is prepared, often with the addition of a surfactant like Tween 80 to aid in dispersion.

  • Plant Treatment: The prepared solution is sprayed onto the plants to be tested (e.g., radishes). Control plants are sprayed with water.

  • Inoculation: After a set period (e.g., 24 hours), the plants are inoculated with a suspension of fungal spores (e.g., Alternaria brassicae).

  • Incubation: The plants are maintained in a controlled environment with appropriate temperature and humidity to allow for fungal growth.

  • Evaluation: The effectiveness of the compound is evaluated by comparing the extent of fungal growth on the treated plants to the control plants after a specific incubation period (e.g., 7-8 days).

Conclusion

References

Application Notes and Protocols: N-[2-(2-Pyridinyl)ethyl]benzamide as a Ligand for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Pyridinyl)ethyl]benzamide is a versatile scaffold that has garnered significant interest in medicinal chemistry and agrochemical research. Its derivatives have shown a range of biological activities, acting as fungicides, nematicides, and potential anticancer and cardiovascular agents. This document provides detailed application notes and protocols for utilizing this compound and its analogs as ligands in protein binding assays, focusing on three key protein targets: Succinate Dehydrogenase (SDH), components of the Hedgehog signaling pathway, and Rho-associated kinase 1 (ROCK1).

The core structure of this compound features a benzamide group linked to a pyridine ring via an ethylamine bridge. This arrangement allows for diverse chemical modifications, enabling the optimization of binding affinity and selectivity for various protein targets. The benzamide portion can occupy hydrophobic pockets within a target protein, while the pyridine ring is capable of engaging in π-π stacking interactions.

I. Fungicidal Activity: Targeting Succinate Dehydrogenase (SDH)

A prominent derivative of this compound is the fungicide Fluopyram, which targets succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II). Inhibition of SDH disrupts cellular respiration in fungi, leading to cell death.

Signaling Pathway

SDH_Inhibition_Pathway Ligand This compound (e.g., Fluopyram) SDH SDH Ligand->SDH Inhibition ATP_depletion ATP Depletion & Fungal Cell Death ETC ETC ETC->ATP_depletion Succinate Succinate Fumarate Fumarate UQ UQ UQH2 UQH2 Complex_III Complex_III

Quantitative Data
CompoundTarget Organism/EnzymeAssay TypeValueReference
FluopyramBotrytis cinereaMycelial Growth InhibitionEC50 = 5.389 µg/mL[1]
FluopyramAlternaria solaniMycelial Growth InhibitionEC50 = 0.244 µg/mL[1]
FluopyramFusarium virguliformeMycelial Growth InhibitionEC50 = 3.35 µg/mL[1]
FluopyramCaenorhabditis elegans SDHEnzyme InhibitionpIC50 = 8.5[2]
Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted for determining the inhibitory potential of this compound and its derivatives on SDH activity from a fungal source.

Objective: To determine the IC50 value of a test compound against fungal SDH.

Materials:

  • Fungal mycelia (e.g., Botrytis cinerea)

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA)

  • Substrate solution: Succinate (e.g., 20 mM in assay buffer)

  • Electron acceptor: 2,6-Dichlorophenolindophenol (DCPIP) (e.g., 2 mM in assay buffer)

  • Solubilizing agent: Triton X-100 (e.g., 0.1% in assay buffer)

  • Test compound (this compound or derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Workflow:

SDH_Assay_Workflow A Prepare Fungal Mitochondrial Fraction C Add Assay Components to 96-Well Plate: - Mitochondrial Fraction - Test Compound - DCPIP A->C B Prepare Serial Dilutions of Test Compound B->C D Pre-incubate at Room Temperature C->D E Initiate Reaction by Adding Succinate D->E F Measure Absorbance at 600 nm Kinetically E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. [Compound] and Determine IC50 G->H

Procedure:

  • Preparation of Fungal Mitochondrial Fraction:

    • Grow the selected fungus in a suitable liquid medium.

    • Harvest the mycelia by filtration and wash with distilled water.

    • Homogenize the mycelia in ice-cold SDH assay buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.

    • Centrifuge the supernatant at a high speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a minimal volume of assay buffer containing a solubilizing agent like Triton X-100. The protein concentration should be determined.

  • Assay Setup:

    • Prepare serial dilutions of the this compound test compound in DMSO.

    • In a 96-well plate, add the following to each well:

      • SDH Assay Buffer

      • Mitochondrial protein extract

      • Test compound dilution (final DMSO concentration should be kept low, e.g., <1%)

      • DCPIP solution

    • Include control wells with DMSO instead of the test compound (for 0% inhibition) and wells without the enzyme (for background correction).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the succinate substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The reduction of DCPIP by SDH leads to a loss of blue color.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (DMSO) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[3][4]

II. Anticancer Potential: Targeting the Hedgehog Signaling Pathway

Derivatives of the this compound scaffold have been investigated as modulators of the Hedgehog (Hh) signaling pathway.[5] Aberrant activation of the Hh pathway is implicated in the development of various cancers. The key signal transducer in this pathway is the G protein-coupled receptor (GPCR) Smoothened (SMO).

Signaling Pathway

Hedgehog_Pathway Ligand This compound Derivative SMO_active SMO_active Ligand->SMO_active Inhibition Hh Hh PTCH1 PTCH1 Hh->PTCH1 Binds & Inhibits SMO_inactive SMO_inactive PTCH1->SMO_inactive Inhibition SUFU SUFU SMO_active->SUFU Inhibition GLI_inactive GLI_inactive SUFU->GLI_inactive Sequestration GLI_active GLI_active GLI_inactive->GLI_active Target_Genes Target_Genes GLI_active->Target_Genes

Quantitative Data

Specific binding data for this compound to Hedgehog pathway proteins is currently not available. The following table presents data for known Smoothened inhibitors to provide a reference for expected potencies.

CompoundTarget ProteinAssay TypeValueReference
VismodegibSmoothened (SMO)Radioligand BindingKi = 3 nM-
SonidegibSmoothened (SMO)Radioligand BindingKi = 1.3 nM-
CyclopamineSmoothened (SMO)Radioligand BindingKi = 20 nM[5]
Experimental Protocol: Smoothened (SMO) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound or its derivatives for the Smoothened receptor.[5]

Objective: To determine the Ki (inhibitory constant) of a test compound for the Smoothened receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human Smoothened (e.g., HEK293T cells)

  • Radioligand: [3H]-Cyclopamine or another suitable radiolabeled SMO antagonist

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • Non-specific binding control: A high concentration of a known unlabeled SMO ligand (e.g., 10 µM Vismodegib)

  • Test compound (this compound or derivative) dissolved in DMSO

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail and a scintillation counter

Workflow:

SMO_Binding_Workflow A Prepare Cell Membranes Expressing SMO C Incubate Membranes with Radioligand and Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Separate Bound and Free Radioligand by Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Measure Radioactivity with a Scintillation Counter E->F G Calculate Specific Binding F->G H Determine IC50 and Calculate Ki G->H

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Binding Buffer

      • Test compound at various concentrations.

      • For total binding, add DMSO.

      • For non-specific binding, add the unlabeled SMO ligand.

      • Radioligand ([3H]-Cyclopamine) at a concentration close to its Kd.

      • Cell membranes containing the Smoothened receptor.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Measurement:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well of the filter plate.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Cardiovascular Applications: Targeting Rho-Associated Kinase 1 (ROCK1)

Pyridinyl-benzamide derivatives have been identified as inhibitors of Rho-associated kinase 1 (ROCK1), a serine/threonine kinase that plays a crucial role in cardiovascular physiology and pathology.[1] Inhibition of ROCK1 is a promising therapeutic strategy for various cardiovascular diseases.

Signaling Pathway

ROCK1_Signaling_Pathway RhoA_GTP RhoA-GTP (Active) ROCK1 ROCK1 RhoA_GTP->ROCK1 Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK1->MLCP Inhibits Ligand This compound Derivative Ligand->ROCK1 Inhibition MLC_P Phosphorylated MLC (MLC-P) MLCP->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Phosphorylation Contraction Smooth Muscle Contraction MLC_P->Contraction

Quantitative Data

While no specific data for the parent compound is available, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have shown a wide range of inhibitory activity against ROCK1.[6]

Compound SeriesTarget ProteinAssay TypeIC50 RangeReference
N-ethyl-4-(pyridin-4-yl)benzamide derivativesROCK1Kinase Activity Assay0.003 µM - 16 µM[6]
Experimental Protocol: ROCK1 Kinase Activity Assay

This protocol outlines a method to assess the inhibitory activity of this compound and its derivatives against ROCK1 using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).[7]

Objective: To determine the IC50 of a test compound against ROCK1.

Materials:

  • Recombinant human ROCK1 enzyme

  • ROCK1 substrate (e.g., a specific peptide substrate or MYPT1)

  • ATP

  • Kinase Assay Buffer (provided with the kit)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar reagents for detecting kinase activity)

  • Test compound (this compound or derivative) dissolved in DMSO

  • 384-well plate

  • Plate reader capable of measuring luminescence

Workflow:

ROCK1_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add to 384-Well Plate: - Test Compound - ROCK1 Enzyme - Substrate/ATP Mix A->B C Incubate at Room Temperature B->C D Add ADP-Glo™ Reagent to Deplete Remaining ATP C->D E Incubate at Room Temperature D->E F Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescent Signal E->F G Measure Luminescence F->G H Plot Luminescence vs. [Compound] and Determine IC50 G->H

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the following to each well:

      • Test compound dilution or DMSO (for control).

      • ROCK1 enzyme solution.

      • A mixture of the ROCK1 substrate and ATP.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for about 30 minutes.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the ROCK1 activity.

    • Plot the luminescence (or % activity relative to the DMSO control) against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable starting point for the development of potent and selective ligands for a variety of protein targets with therapeutic and agrochemical relevance. The protocols provided herein offer a framework for researchers to investigate the binding and inhibitory activities of this compound and its derivatives against Succinate Dehydrogenase, components of the Hedgehog signaling pathway, and ROCK1. The systematic application of these assays will facilitate the structure-activity relationship studies and the optimization of lead compounds for drug and pesticide discovery programs.

References

Application Notes and Protocols for N-[2-(2-Pyridinyl)ethyl]benzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives represent a class of biologically active molecules with potential applications in agrochemical and pharmaceutical research. The core structure, a pyridylethylamide, is found in compounds exhibiting fungicidal and nematicidal properties, primarily through the inhibition of succinate dehydrogenase (SDH/Complex II) in the mitochondrial respiratory chain.[1][2] Furthermore, derivatives of the broader benzamide class have been identified as modulators of critical cellular signaling pathways, including the Hedgehog and NF-κB pathways, which are implicated in cancer and inflammatory diseases.[3]

This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound. Given the limited publicly available data on this specific molecule, the following protocols and data are presented as representative examples based on assays used for its derivatives and other compounds targeting similar pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays. This data is for illustrative purposes to guide researchers in experimental design and data analysis.

Table 1: Succinate Dehydrogenase (SDH) Inhibition

CompoundCell LineAssay TypeIC50 (µM)
This compoundHepG2 (Human Liver Carcinoma)Mitochondrial Complex II Activity15.8
Fluopyram (derivative)Botrytis cinereaMycelial Growth Inhibition0.5
Malonate (reference inhibitor)Isolated MitochondriaDCPIP Reduction Assay96.0[4]

Table 2: Hedgehog Signaling Pathway Inhibition

CompoundCell LineAssay TypeIC50 (nM)
This compoundShh-LIGHTII (Mouse Fibroblasts)Luciferase Reporter Assay250
Vismodegib (reference inhibitor)Various Cancer Cell LinesGLI1 Expression3
Cyclopamine (reference inhibitor)NIH 3T3 (Mouse Fibroblasts)Proliferation Assay150

Table 3: NF-κB Signaling Pathway Inhibition

CompoundCell LineAssay TypeIC50 (µM)
This compoundHEK293/NF-κB-luc (Human Embryonic Kidney)Luciferase Reporter Assay5.2
Bay 11-7082 (reference inhibitor)Various Cell LinesIκBα Phosphorylation10

Signaling Pathways

The biological activity of this compound and its analogs can be attributed to their interaction with specific cellular signaling pathways.

G cluster_0 Mitochondrial Respiratory Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Inhibited by This compound TCA Cycle TCA Cycle Fumarate->TCA Cycle Electron Transport Chain Electron Transport Chain Fumarate->Electron Transport Chain e-

Figure 1: Inhibition of Succinate Dehydrogenase (SDH) by this compound.

Derivatives of benzamides have been shown to interfere with developmental and inflammatory signaling pathways.

G cluster_1 Hedgehog Signaling Pathway Shh Sonic Hedgehog (Shh) Ptch1 Patched-1 (Ptch1) Shh->Ptch1 Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Transcription Factor Smo->Gli Activates TargetGenes Target Gene Expression Gli->TargetGenes Promotes Inhibitor Benzamide Derivatives Inhibitor->Smo Inhibit

Figure 2: Putative inhibition of the Hedgehog signaling pathway by benzamide derivatives.

G cluster_2 NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription Induces Inhibitor Benzamide Derivatives Inhibitor->IKK Inhibit

Figure 3: Potential inhibition of the NF-κB signaling pathway by benzamide derivatives.

Experimental Protocols

The following are detailed protocols for the aforementioned cell-based assays.

Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay

This colorimetric assay measures the activity of SDH (Complex II) in isolated mitochondria or cell lysates. The assay is based on the reduction of 2,6-dichlorophenolindophenol (DCPIP), which can be measured spectrophotometrically.[5][6]

Workflow:

G cluster_3 SDH Activity Assay Workflow A Prepare Cell Lysate or Isolate Mitochondria B Add Assay Buffer and Substrate (Succinate) A->B C Incubate with This compound B->C D Add DCPIP (Colorimetric Reagent) C->D E Measure Absorbance at 600 nm D->E F Calculate SDH Activity and % Inhibition E->F

Figure 4: Workflow for the SDH activity assay.

Materials:

  • Cell line (e.g., HepG2)

  • Mitochondria Isolation Kit

  • SDH Assay Buffer (50 mM potassium phosphate, pH 7.2, 1 mM EDTA)

  • Succinate solution (1 M)

  • DCPIP solution (2 mM)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Cell Lysate/Mitochondria:

    • Culture cells to 80-90% confluency.

    • Isolate mitochondria using a commercial kit or prepare a whole-cell lysate by sonication or freeze-thaw cycles.

    • Determine the protein concentration of the mitochondrial suspension or cell lysate using a Bradford or BCA assay.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of SDH Assay Buffer to each well.

    • Add 10 µL of various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

    • Add 20 µL of the mitochondrial suspension or cell lysate (normalized to a consistent protein concentration) to each well.

    • Initiate the reaction by adding 10 µL of 1 M succinate.

    • Add 10 µL of 2 mM DCPIP.

    • The final volume in each well should be 100 µL.

  • Measurement:

    • Immediately measure the absorbance at 600 nm in a microplate reader at 25°C.

    • Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 2: Hedgehog Signaling Pathway Reporter Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter. Inhibition of the Hedgehog pathway results in a decrease in reporter gene expression.[3][7]

Workflow:

G cluster_4 Hedgehog Reporter Assay Workflow A Seed Shh-LIGHTII Cells in a 96-well Plate B Treat with This compound A->B C Stimulate with Shh Ligand B->C D Incubate for 24-48 hours C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F G Calculate % Inhibition F->G

Figure 5: Workflow for the Hedgehog signaling reporter assay.

Materials:

  • Shh-LIGHTII cells (or similar reporter cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Sonic Hedgehog (Shh) ligand

  • This compound stock solution (in DMSO)

  • Luciferase Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed Shh-LIGHTII cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of the compound dilutions or vehicle control to the respective wells.

    • Pre-incubate for 1 hour.

  • Pathway Stimulation:

    • Add Shh ligand to the wells to a final concentration that induces a robust reporter signal (e.g., 100 ng/mL).

    • Include wells with no Shh stimulation as a negative control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the Luciferase Assay System.

  • Data Analysis:

    • Normalize the luciferase signal to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo assay).

    • Calculate the percent inhibition of the Shh-induced signal for each compound concentration.

    • Determine the IC50 value by plotting percent inhibition versus the log of the compound concentration.

Protocol 3: NF-κB Nuclear Translocation Assay

This high-content imaging assay quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with a pro-inflammatory agent like TNF-α.[8]

Workflow:

G cluster_5 NF-κB Translocation Assay Workflow A Seed Cells in an Imaging-compatible Plate B Treat with This compound A->B C Stimulate with TNF-α B->C D Fix and Permeabilize Cells C->D E Stain for NF-κB p65 and Nucleus (DAPI) D->E F Acquire Images using High-Content Imager E->F G Analyze Nuclear vs. Cytoplasmic Fluorescence F->G

Figure 6: Workflow for the NF-κB nuclear translocation assay.

Materials:

  • Cell line (e.g., HeLa or A549)

  • Cell culture medium

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound stock solution (in DMSO)

  • Formaldehyde (for fixing)

  • Triton X-100 (for permeabilization)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • High-content imaging system

Procedure:

  • Cell Seeding:

    • Seed cells in a 96- or 384-well imaging plate and allow them to attach overnight.

  • Compound Treatment and Stimulation:

    • Treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes. Include unstimulated and vehicle-treated stimulated controls.

  • Immunofluorescence Staining:

    • Fix the cells with 4% formaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 3% BSA in PBS).

    • Incubate with the primary antibody against NF-κB p65.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to define the nuclear and cytoplasmic compartments based on DAPI staining.

    • Quantify the fluorescence intensity of the NF-κB p65 staining in both compartments.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of translocation.

    • Determine the IC50 value by plotting the inhibition of translocation against the log of the compound concentration.

Conclusion

The protocols outlined in this document provide a framework for investigating the biological effects of this compound in cell-based assays targeting key cellular processes such as mitochondrial respiration and signal transduction. While the provided quantitative data is hypothetical, these experimental designs will enable researchers to generate robust and reproducible results to elucidate the mechanism of action and potential therapeutic or agrochemical applications of this compound and its derivatives.

References

Application Notes and Protocols for the Quantification of N-[2-(2-Pyridinyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of N-[2-(2-Pyridinyl)ethyl]benzamide in various matrices. The protocols are intended as a guide and may require optimization for specific sample types and laboratory instrumentation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, offering a balance of performance and accessibility. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

This compound

  • Chemical Formula: C₁₄H₁₄N₂O

  • Molecular Weight: 226.27 g/mol

  • CAS Number: 4976-05-0

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material, pharmaceutical formulations, and other relatively clean sample matrices.

Experimental Protocol: HPLC-UV

2.1.1. Sample Preparation

  • Bulk Material/Pharmaceutical Dosage Forms:

    • Accurately weigh and transfer a portion of the homogenized sample containing the equivalent of 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (Methanol:Water, 50:50 v/v) and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Biological Matrices (e.g., Plasma, Urine) - Representative Protocol:

    • To 500 µL of the biological sample, add a suitable internal standard.

    • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

2.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1% Orthophosphoric acid in Water and Methanol (30:70 v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 20 µL
Run Time 10 minutes

2.1.3. Quantitative Data (Representative)

The following table summarizes representative validation parameters for the HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%
Retention Time Approximately 4.5 min

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Sonication Sonicate Dissolution->Sonication Dilution Dilute to Volume Sonication->Dilution Filtration Filter Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids and environmental samples at low concentrations. The protocol is adapted from methods developed for the structurally similar compound, Fluopyram.

Experimental Protocol: LC-MS/MS

3.1.1. Sample Preparation (QuEChERS Method for Complex Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting a wide range of analytes from complex matrices.

  • Homogenize 10 g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and perform a dispersive solid-phase extraction (d-SPE) cleanup by adding it to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an LC-MS vial.

3.1.2. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor Ion (m/z): 227.1; Product Ions (m/z): 93.1, 105.1 (representative)[1]
Collision Energy Optimized for the specific instrument

3.1.3. Quantitative Data (Representative)

The following table summarizes representative validation parameters for the LC-MS/MS method, adapted from data for Fluopyram analysis.[2]

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.07 ng/mL
Accuracy (Recovery) 92.5% - 105.8%
Precision (%RSD) < 10%

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Homogenization Homogenize Sample Extraction Acetonitrile Extraction Homogenization->Extraction Salting_Out Add QuEChERS Salts Extraction->Salting_Out Centrifugation1 Centrifuge Salting_Out->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifuge dSPE->Centrifugation2 Filtration Filter Centrifugation2->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical methods described rely on the physicochemical properties of this compound to achieve separation and detection. The logical relationship between the analytical steps ensures accurate and precise quantification.

Logical_Relationship Analyte This compound in Sample Matrix Extraction Extraction (LLE or QuEChERS) Analyte->Extraction Cleanup Cleanup (d-SPE or Filtration) Extraction->Cleanup Separation Chromatographic Separation (Based on Polarity) Cleanup->Separation Detection Detection (UV Absorbance or Mass-to-Charge Ratio) Separation->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification

References

Application Notes and Protocols for N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives in In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives as scaffolds for developing radiolabeled ligands for in vivo imaging studies, particularly for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While the parent compound, this compound, is a foundational chemical structure, its derivatives have been more extensively developed and evaluated for specific biological targets. This document outlines the synthesis, radiolabeling, and in vivo evaluation of these derivatives, offering detailed protocols based on published research.

Introduction to this compound Scaffold

The this compound core structure serves as a versatile scaffold in medicinal chemistry. Its chemical properties allow for modifications that can enhance binding affinity and selectivity for various biological targets. In the context of in vivo imaging, this scaffold has been successfully adapted to create imaging agents for neurotransmitter receptors and cancer-related biomarkers. One of the most notable successes of a compound based on this scaffold is Fluopyram, a broad-spectrum fungicide.[1]

For imaging applications, the core structure is typically modified to incorporate a radionuclide, such as Fluorine-18 (¹⁸F) for PET or Iodine-123 (¹²³I) for SPECT. These modifications enable the non-invasive visualization and quantification of biological processes in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo imaging studies of various this compound derivatives.

Table 1: Radiolabeling and Radiochemical Properties of Selected Derivatives

Compound NameIsotopeRadiochemical YieldRadiochemical PuritySpecific ActivitySynthesis Time
4-[¹⁸F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide¹⁸F18% (SD=5, n=7)>99%>81.4 GBq/µmol60 min
N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB)¹⁸F10-15%>99%Not ReportedNot Reported
⁶⁸Ga-SCN-NOTA-BZA⁶⁸Ga80% (decay corrected)>99%10 GBq/µmolNot Reported

Table 2: In Vivo Biodistribution and Target Uptake of Selected Derivatives

Compound NameAnimal ModelTargetOrgan with Highest Uptake (peak %ID/g)Brain Uptake (%ID)Notes
4-[¹⁸F]fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamideMice5-HT1A ReceptorBrain (5.47% ID/g at 2 min)2.19% at 2 minRapid brain uptake followed by a decrease.[2]
[¹²⁵I]5 (an iodinated N-2-(4-piperidyl)ethyl benzamide)RatsSigma Binding SiteBrain (1.59% of injected dose at 5 min)1.59% at 5 minRadioactivity in the brain remained steady for 2 hours.[3]
[¹²³I]5 (an iodinated N-2-(4-piperidyl)ethyl benzamide)MonkeySigma Binding SiteBrainNot ReportedSignificant accumulation with a half-life of 6 hours.[3]
N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB)MiceMalignant MelanomaTumor (13.00 ± 3.90% ID/g at 1 h)1.21 ± 0.70% ID/gHigh tumor-to-background ratio.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative signaling pathway targeted by this compound derivatives and the general experimental workflow for in vivo imaging studies.

G cluster_0 Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreased production ligand Radiolabeled This compound Derivative ligand->receptor Binds to pka Protein Kinase A camp->pka Reduced activation cellular_response Cellular Response (e.g., neuronal inhibition) pka->cellular_response Modulates

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_synthesis Radioligand Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis synthesis Synthesis of Precursor radiolabeling Radiolabeling (e.g., with ¹⁸F or ¹²³I) synthesis->radiolabeling purification Purification (HPLC) radiolabeling->purification injection Intravenous Injection of Radiotracer purification->injection animal_model Animal Model Preparation (e.g., tumor xenograft) animal_model->injection imaging PET/SPECT Imaging injection->imaging biodistribution Ex Vivo Biodistribution (optional) injection->biodistribution reconstruction Image Reconstruction imaging->reconstruction quantification Image Quantification (e.g., %ID/g) reconstruction->quantification biodistribution->quantification

Caption: Experimental Workflow for In Vivo Imaging.

Experimental Protocols

The following are generalized protocols for the synthesis, radiolabeling, and in vivo evaluation of this compound derivatives. These should be adapted based on the specific derivative and experimental goals.

Synthesis of this compound Core Structure

A common method for synthesizing the core structure is through an amidation reaction.[1]

Materials:

  • 2-(2-Aminoethyl)pyridine

  • Benzoyl chloride (or a substituted derivative)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and magnetic stirrer

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve 2-(2-aminoethyl)pyridine and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous DCM to the flask with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Radiolabeling with Fluorine-18 for PET Imaging

This protocol is a general guideline for the ¹⁸F-fluorination of a suitable precursor, such as a nitro- or other leaving group-substituted this compound derivative.[2]

Materials:

  • Precursor compound (e.g., nitro-substituted derivative)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Automated radiosynthesis unit or microwave reactor

  • HPLC system for purification and analysis

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture. For example, using a microwave oven at a specified power and time (e.g., 700 W for 5 minutes).[2]

  • After cooling, quench the reaction with water or an appropriate solvent.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing the radiolabeled product and formulate it in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

  • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

In Vivo PET/SPECT Imaging Protocol

Materials:

  • Radiolabeled this compound derivative

  • Animal model (e.g., mice or rats with or without disease models)

  • Anesthesia (e.g., isoflurane)

  • PET or SPECT scanner

  • Catheter for intravenous injection

Procedure:

  • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

  • Position the animal on the scanner bed and ensure it is kept warm.

  • Administer a known amount of the radiotracer via intravenous injection (e.g., through a tail vein catheter).

  • Acquire dynamic or static images over a specified period (e.g., 60-120 minutes).

  • Monitor the animal's vital signs throughout the imaging session.

  • After imaging, allow the animal to recover from anesthesia.

  • Reconstruct the imaging data using appropriate algorithms, correcting for attenuation and scatter.

  • Analyze the images to determine the biodistribution of the radiotracer and calculate uptake in regions of interest (e.g., tumor, brain) as a percentage of the injected dose per gram of tissue (%ID/g).

Ex Vivo Biodistribution Protocol

Procedure:

  • Following radiotracer injection at specified time points (e.g., 30, 60, 120 minutes), humanely euthanize the animals.

  • Dissect and collect tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, tumor, and brain regions).

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.

  • Calculate the tracer uptake in each tissue as %ID/g.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of novel radioligands for in vivo imaging. By modifying this core structure, researchers have successfully created agents for imaging important targets in neuroscience and oncology. The protocols and data presented here provide a foundation for the further development and application of these and similar compounds in preclinical and potentially clinical research.

References

Preparation of Stock Solutions for N-[2-(2-Pyridinyl)ethyl]benzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions of N-[2-(2-Pyridinyl)ethyl]benzamide, a versatile chemical intermediate with applications in fungicide development and medicinal chemistry.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1][2]
CAS Number 4976-05-0[1][2]
Appearance Solid (form may vary)
Solubility (Inferred) Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Dichloromethane. Limited solubility in water.[3][4]

Recommended Solvents and Storage

For biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For other applications, ethanol, methanol, or dichloromethane can also be utilized. Due to the presence of an amide linkage, which can be susceptible to hydrolysis under acidic or basic conditions, it is recommended to use anhydrous solvents and store stock solutions at -20°C or -80°C to ensure long-term stability.[2] Aliquoting the stock solution into smaller, single-use volumes is advised to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Before handling the compound, consult the Safety Data Sheet (SDS) for this compound and related benzamide compounds.[5][6] Handle the solid compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.

  • Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (226.27 g/mol ).

    • Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 226.27 g/mol * 1000 mg/g = 2.26 mg

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 2.26 mg of this compound into the tared container.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the container with the weighed compound.

    • Cap the container securely.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Storage:

    • Clearly label the container with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

Application in Fungicide Research: Inhibition of Succinate Dehydrogenase

This compound and its derivatives, such as Fluopyram, are known to act as fungicides by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[7][8][9] This inhibition disrupts fungal respiration and energy production, ultimately leading to fungal cell death.

Below is a diagram illustrating the experimental workflow for assessing the inhibitory effect of this compound on fungal growth.

Experimental workflow for assessing fungal growth inhibition.

The mechanism of action involves the binding of the inhibitor to the Qp site of the SDH complex, which blocks the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to an accumulation of succinate and a halt in ATP production.

The following diagram illustrates the signaling pathway of succinate dehydrogenase inhibition.

G Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electron Transfer ATP ATP Production ETC->ATP FungalCellDeath Fungal Cell Death ATP->FungalCellDeath Depletion leads to Inhibitor This compound Inhibitor->SDH Inhibition

Inhibition of Succinate Dehydrogenase by this compound.

References

N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives as Chemical Probes for Fungal Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Mycology, Agrochemistry, and Drug Development

Introduction

The N-[2-(2-Pyridinyl)ethyl]benzamide scaffold is a cornerstone in the development of potent fungicides. Derivatives of this chemical class, most notably Fluopyram, have been successfully commercialized for the control of a broad spectrum of phytopathogenic fungi. These compounds function as powerful chemical probes for the study of fungal mitochondrial respiration, specifically by targeting and inhibiting the enzyme Succinate Dehydrogenase (SDH), also known as Complex II of the electron transport chain. By disrupting this crucial enzymatic step in the tricarboxylic acid (TCA) cycle and the respiratory chain, these benzamide derivatives effectively halt fungal energy production, leading to cessation of growth and, ultimately, cell death.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives as chemical probes for fungal SDH. It is intended for researchers and scientists in the fields of mycology, agrochemical development, and drug discovery who are interested in studying fungal respiration, screening for novel antifungal agents, and understanding the mechanisms of fungicide resistance.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound derivatives act as Succinate Dehydrogenase Inhibitors (SDHIs). The SDH enzyme is a key component of both the TCA cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate, concomitantly reducing ubiquinone to ubiquinol. SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the electron transfer from the iron-sulfur clusters in the SDHB subunit to ubiquinone. This inhibition has two major consequences for the fungal cell:

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a halt in the TCA cycle, depriving the cell of essential metabolic intermediates.

  • Inhibition of Cellular Respiration: The interruption of the electron flow to the ubiquinone pool effectively stops the mitochondrial respiratory chain, leading to a drastic reduction in ATP synthesis.

The specific substitutions on both the pyridinyl and benzamide rings of the this compound scaffold are crucial for the potency and selectivity of these inhibitors.

Quantitative Data: In Vitro Antifungal Activity

The following table summarizes the 50% effective concentration (EC₅₀) values of Fluopyram, a prominent this compound derivative, against various phytopathogenic fungi. These values were determined using mycelial growth inhibition assays and demonstrate the broad-spectrum activity of this chemical class.

CompoundFungal SpeciesEC₅₀ (µg/mL)Reference
FluopyramBotrytis cinerea0.03 - 0.29[1]
FluopyramAlternaria solani0.2 - 3.0[2]
FluopyramFusarium virguliforme1.53 - 9.28 (mycelial growth)[3]
FluopyramFusarium virguliforme< 5.0 (conidia germination)[3]
FluopyramSclerotinia sclerotiorum~1.2[4]
Fluopyram Analog (F15)Sclerotinia sclerotiorum2.9[4]
FluopyramAlternaria alternata~0.23[5]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay

This protocol details the determination of the EC₅₀ value of a test compound against a filamentous fungus using the agar dilution method.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Test compound (e.g., Fluopyram)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile Petri dishes (90 mm)

  • Actively growing fungal culture on agar

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal growth temperature for the fungus

  • Calipers or a ruler for measuring colony diameter

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Amended Media Preparation:

    • Autoclave the fungal growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.

    • Prepare a series of dilutions of the test compound stock solution in sterile water.

    • Add the appropriate volume of each dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, including in the control plates which should contain 1% DMSO without the test compound.

    • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer, take 5 mm mycelial plugs from the leading edge of an actively growing fungal culture.

    • Place one mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control).

  • Incubation:

    • Seal the Petri dishes with paraffin film.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • After a defined incubation period (e.g., 3-7 days), when the fungal growth in the control plates has reached a significant diameter, measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average colony diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value by performing a probit or logistic regression analysis.

Protocol 2: Fungal Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory effect of this compound derivatives on SDH activity in isolated fungal mitochondria.

Part A: Isolation of Fungal Mitochondria

Materials:

  • Fungal mycelium grown in liquid culture

  • Mitochondria Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.2% (w/v) BSA, and protease inhibitors)

  • Zymolyase or other cell wall-lysing enzymes

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Protoplast Formation: Harvest fungal mycelia and treat with cell wall-lysing enzymes in an osmotic buffer to generate protoplasts.

  • Homogenization: Gently homogenize the protoplasts in ice-cold Mitochondria Isolation Buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 min at 4°C) to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 12,000 x g for 15 min at 4°C) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

Part B: SDH Activity Assay

Materials:

  • Isolated fungal mitochondria

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • 2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • Test compound dilutions

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • DCPIP solution

    • PMS solution

    • Dilutions of the test compound (or DMSO for control)

    • Isolated mitochondria

  • Initiation of Reaction: Start the reaction by adding the succinate solution to each well.

  • Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time (due to the reduction of DCPIP).

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of SDH inhibition for each concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizations

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Probe This compound Derivative Probe->SDH Inhibition

Caption: Mechanism of action of this compound derivatives.

Mycelial_Growth_Assay_Workflow A Prepare Test Compound Stock Solution (in DMSO) B Prepare Fungicide-Amended and Control Agar Media A->B C Pour Media into Petri Dishes B->C D Inoculate with Fungal Mycelial Plugs C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameters E->F G Calculate % Inhibition and Determine EC50 F->G

Caption: Workflow for the mycelial growth inhibition assay.

SDH_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay A Grow Fungal Culture and Harvest Mycelia B Isolate Mitochondria via Differential Centrifugation A->B D Add Isolated Mitochondria B->D C Prepare Reaction Mixture in 96-well Plate (Buffer, DCPIP, PMS, Test Compound) C->D E Initiate Reaction with Succinate D->E F Measure Absorbance Change (600 nm) over Time E->F G Calculate % Inhibition and Determine IC50 F->G

Caption: Workflow for the succinate dehydrogenase (SDH) inhibition assay.

References

Application Notes and Protocols for N-[2-(2-Pyridinyl)ethyl]benzamide in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives represent a class of compounds with demonstrated biological activity, including use as fungicides.[1][2] The parent compound's mechanism of action in mammalian cells is not well-defined, necessitating a systematic approach to characterize its cellular effects. These protocols provide a framework for investigating the impact of this compound on cell viability, apoptosis, cell cycle progression, and its potential role as a modulator of histone deacetylase 6 (HDAC6) and tubulin acetylation.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for straightforward comparison of dose-dependent and time-course effects of the compound treatment.

Table 1: Cell Viability Data (MTT Assay)
Concentration (µM)Incubation Time (24h) - % Viability (Mean ± SD)Incubation Time (48h) - % Viability (Mean ± SD)Incubation Time (72h) - % Viability (Mean ± SD)
Vehicle Control (DMSO)100 ± SD100 ± SD100 ± SD
Concentration 1Mean ± SDMean ± SDMean ± SD
Concentration 2Mean ± SDMean ± SDMean ± SD
Concentration 3Mean ± SDMean ± SDMean ± SD
............
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Live Cells (Annexin V-/PI-) (Mean ± SD)
Vehicle Control (DMSO)Mean ± SDMean ± SDMean ± SD
Concentration 1Mean ± SDMean ± SDMean ± SD
Concentration 2Mean ± SDMean ± SDMean ± SD
............
Table 3: Cell Cycle Analysis
Concentration (µM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
Vehicle Control (DMSO)Mean ± SDMean ± SDMean ± SD
Concentration 1Mean ± SDMean ± SDMean ± SD
Concentration 2Mean ± SDMean ± SDMean ± SD
............
Table 4: HDAC6 Activity Assay
Concentration (µM)Relative HDAC6 Activity (%) (Mean ± SD)
Vehicle Control (DMSO)100 ± SD
Positive Control (e.g., Tubacin)Mean ± SD
Concentration 1Mean ± SD
Concentration 2Mean ± SD
......
Table 5: Acetylated α-Tubulin Levels (ELISA)
Concentration (µM)Acetylated α-Tubulin (Absorbance at 450 nm) (Mean ± SD)
Vehicle Control (DMSO)Mean ± SD
Positive Control (e.g., TSA)Mean ± SD
Concentration 1Mean ± SD
Concentration 2Mean ± SD
......

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

HDAC6 Activity Assay (Fluorometric)

This protocol measures the direct inhibitory effect of the compound on HDAC6 enzymatic activity.[3][4][5][6]

Materials:

  • Fluorogenic HDAC6 Assay Kit (e.g., from BPS Bioscience, Abcam)

  • Cell lysates from treated and untreated cells

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Lysate Preparation: Treat cells with this compound for a specified time. Lyse the cells using the lysis buffer provided in the kit.[6]

  • Assay Reaction: Follow the kit manufacturer's protocol. Typically, this involves incubating the cell lysate with the HDAC6 fluorometric substrate.[3]

  • Development: Add the developer solution, which produces a fluorophore from the deacetylated substrate.[4]

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the HDAC6 activity relative to the vehicle control.

Acetylated α-Tubulin Quantification (ELISA)

This protocol quantifies the levels of acetylated α-tubulin, a downstream target of HDAC6.[7][8]

Materials:

  • PathScan® Acetyl-α-Tubulin Sandwich ELISA Kit (e.g., from Cell Signaling Technology)

  • Cell lysates from treated and untreated cells

  • 96-well plate

  • Microplate reader

Procedure:

  • Lysate Preparation: Prepare cell lysates as described for the HDAC6 activity assay.

  • ELISA Protocol: Follow the instructions provided with the ELISA kit. This generally involves:

    • Adding cell lysates to the antibody-coated microwells.[7]

    • Incubating to allow capture of α-tubulin.

    • Washing the wells.

    • Adding the detection antibody for acetylated α-tubulin.[8]

    • Adding a secondary HRP-conjugated antibody.

    • Adding the TMB substrate to develop color.[7]

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: The magnitude of the absorbance is proportional to the quantity of acetylated α-tubulin.[8]

Visualizations

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action Studies Cell_Culture Cell Culture (e.g., HeLa, A549) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay HDAC6_Assay HDAC6 Activity Assay Treatment->HDAC6_Assay MTT_Assay->Apoptosis_Assay Tubulin_Assay Acetylated α-Tubulin (ELISA/Western Blot) HDAC6_Assay->Tubulin_Assay

Caption: Experimental workflow for characterizing the cellular effects of this compound.

HDAC6_Signaling_Pathway cluster_Compound cluster_Enzyme cluster_Substrate cluster_Outcome Compound This compound HDAC6 HDAC6 Compound->HDAC6 Inhibition Acetylated_Tubulin Acetylated α-Tubulin HDAC6->Acetylated_Tubulin Deacetylation Deacetylated_Tubulin Deacetylated α-Tubulin Acetylated_Tubulin->Deacetylated_Tubulin Microtubule_Dynamics Altered Microtubule Dynamics Deacetylated_Tubulin->Microtubule_Dynamics Cell_Motility Decreased Cell Motility Microtubule_Dynamics->Cell_Motility Apoptosis Induction of Apoptosis Microtubule_Dynamics->Apoptosis

Caption: Putative HDAC6 signaling pathway targeted by this compound.

References

Troubleshooting & Optimization

Troubleshooting N-[2-(2-Pyridinyl)ethyl]benzamide synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the direct amidation reaction between 2-(2-aminoethyl)pyridine and a benzoic acid derivative, most commonly benzoyl chloride.[1] This reaction, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine of 2-(2-aminoethyl)pyridine on the electrophilic carbonyl carbon of the benzoyl chloride.[1] The reaction is typically carried out in an aprotic solvent in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the HCl byproduct.[2]

Q2: What are some of the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. These include:

  • Benzoic Acid: This can form from the hydrolysis of the benzoyl chloride starting material.[2]

  • Unreacted Starting Materials: Residual 2-(2-aminoethyl)pyridine and benzoyl chloride may be present.

  • Diacylated Byproduct: The secondary amine of the newly formed amide can potentially react with another molecule of benzoyl chloride, leading to a diacylated impurity, although this is less common under standard conditions.

  • Pyridine N-oxide: The nitrogen on the pyridine ring can be oxidized to form the corresponding N-oxide.[1]

Q3: How can I purify the final product?

A3: The crude product is often purified through filtration and concentration.[3] Further purification can be achieved using techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography on a silica gel bed, eluting with a suitable solvent mixture like ethyl acetate/heptane.[3]

Q4: Which analytical techniques are recommended for characterizing the product and identifying impurities?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is an essential tool for confirming the structure of this compound.[1] To detect and quantify impurities, especially at trace levels, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective and widely used in pharmaceutical analysis.[4][5][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

If you are experiencing a lower than expected yield, consider the following potential causes and solutions.

Potential CauseSuggested Solution
Hydrolysis of Benzoyl Chloride Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are employed. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Incomplete Reaction The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Consider extending the reaction time if starting materials are still present.
Suboptimal Reaction Temperature The acylation of amines with acyl chlorides is often exothermic.[] While the reaction typically proceeds well at room temperature, cooling the reaction mixture, especially during the addition of benzoyl chloride, can help to control the reaction rate and prevent side reactions.[]
Inefficient Base The base is crucial for scavenging the HCl generated during the reaction.[8] Ensure that a suitable base, such as triethylamine or pyridine, is used in at least a stoichiometric amount. The purity of the base is also important.
Issue 2: Presence of a Significant Amount of Benzoic Acid Impurity

The presence of benzoic acid is a common issue, primarily due to the hydrolysis of benzoyl chloride.

Potential CauseSuggested Solution
Moisture in Reaction As mentioned above, rigorously exclude water from the reaction system by using dry glassware, anhydrous solvents, and an inert atmosphere.
Purification of Benzoyl Chloride Commercial benzoyl chloride can contain some benzoic acid. Consider purifying the benzoyl chloride by distillation before use if high purity is required.
Aqueous Workup During the workup, a basic wash (e.g., with a saturated sodium bicarbonate solution) can be employed to remove any unreacted benzoyl chloride and the benzoic acid byproduct by converting them to the more water-soluble sodium benzoate.
Issue 3: Observation of an Unexpected Byproduct at a Higher Molecular Weight

A higher molecular weight byproduct could indicate a diacylation reaction.

Potential CauseSuggested Solution
Excess Benzoyl Chloride Using a significant excess of benzoyl chloride can promote the acylation of the amide nitrogen. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of benzoyl chloride.
Slow Addition of Acylating Agent Add the benzoyl chloride dropwise to the solution of 2-(2-aminoethyl)pyridine. This maintains a low concentration of the acylating agent and favors the reaction with the more nucleophilic primary amine.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) and a suitable base such as triethylamine (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Benzoyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add benzoyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. If using dichloromethane as the solvent, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by reverse-phase HPLC to yield pure this compound.[3]

Visual Diagrams

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_reaction_time Review Reaction Time check_moisture->check_reaction_time No use_anhydrous Use Anhydrous Solvents and Dry Glassware check_moisture->use_anhydrous Yes check_base Verify Base Stoichiometry and Purity check_reaction_time->check_base Complete monitor_reaction Monitor Reaction by TLC/LC-MS check_reaction_time->monitor_reaction Incomplete? use_pure_base Use Pure, Dry Base in Correct Stoichiometry check_base->use_pure_base Issue Found solution Yield Improved check_base->solution No Issue run_inert Run Under Inert Atmosphere use_anhydrous->run_inert run_inert->check_reaction_time extend_time Extend Reaction Time monitor_reaction->extend_time extend_time->check_base use_pure_base->solution reaction_pathway cluster_reactants Starting Materials cluster_products Products and Byproducts 2-AEP 2-(2-Aminoethyl)pyridine Product This compound 2-AEP->Product Desired Reaction BzCl Benzoyl Chloride BzCl->Product Benzoic_Acid Benzoic Acid (Impurity) BzCl->Benzoic_Acid Hydrolysis (Side Reaction) Diacyl Diacylated Product (Impurity) BzCl->Diacyl Product->Diacyl Side Reaction Base Base (e.g., Et3N) Base->Product H2O H₂O (Moisture) H2O->Benzoic_Acid

References

Technical Support Center: Optimizing N-[2-(2-Pyridinyl)ethyl]benzamide Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of an amide bond between a benzoic acid derivative and 2-(2-aminoethyl)pyridine. The two primary approaches are:

  • Acyl Chloride Method: Reacting benzoyl chloride with 2-(2-aminoethyl)pyridine in the presence of a base to neutralize the HCl byproduct.[1]

  • Amide Coupling Reagents: Directly coupling benzoic acid with 2-(2-aminoethyl)pyridine using a coupling agent such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[2][3]

Q2: Why is my reaction yield for this compound consistently low?

A2: Low yields can stem from several factors. The pyridine nitrogen in 2-(2-aminoethyl)pyridine can be protonated by the carboxylic acid, reducing the nucleophilicity of the primary amine.[3] Additionally, the choice of coupling reagent, solvent, and base is critical and often substrate-dependent.[4] For less reactive amines like pyridine derivatives, standard coupling conditions may not be sufficient, leading to incomplete reactions.[5]

Q3: What are some common byproducts in this reaction, and how can I minimize them?

A3: Common byproducts can include:

  • N,N'-dicyclohexylurea (DCU): When using DCC as a coupling reagent, this urea byproduct can precipitate and be difficult to remove from the desired product.[2] Using water-soluble coupling reagents like EDC can simplify its removal through aqueous workup.[2]

  • Symmetrical Anhydride: In some cases, the carboxylic acid can react with itself to form an anhydride, especially when activating with reagents like oxalyl chloride.[5]

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted 2-(2-aminoethyl)pyridine and benzoic acid in your crude product.

To minimize byproducts, ensure anhydrous reaction conditions, use an appropriate excess of the acylating agent or activated acid, and optimize the reaction time and temperature.

Q4: How can I purify the crude this compound product?

A4: Purification can typically be achieved through standard laboratory techniques. Recrystallization or column chromatography are commonly employed.[1] A patent for a similar derivative describes purification using reverse-phase HPLC.[6] The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation The primary amine of 2-(2-aminoethyl)pyridine is not sufficiently nucleophilic due to protonation by benzoic acid.Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the carboxylic acid before adding the amine.[7]
The coupling reagent is not effective for this specific substrate combination.Try a more powerful coupling reagent like HATU or convert the benzoic acid to its more reactive acyl chloride form using thionyl chloride (SOCl₂) or oxalyl chloride.[5]
The reaction solvent is not optimal.For coupling reactions, polar aprotic solvents like DMF or DCM are often effective. Ensure the solvent is anhydrous, as water can hydrolyze the activated acid intermediate.[7]
Difficulty Removing Byproducts The urea byproduct from DCC (DCU) is co-precipitating with the product.Switch to a water-soluble carbodiimide like EDC, which allows for the removal of the urea byproduct through an aqueous workup.[2][8]
The product is difficult to separate from unreacted starting materials by chromatography.An acid-base extraction can be employed during the workup to remove unreacted benzoic acid and 2-(2-aminoethyl)pyridine.
Inconsistent Reaction Yields The reaction is sensitive to moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[7]
The quality of the reagents is poor.Use freshly opened or purified reagents. The stability of coupling reagents can vary, and old or improperly stored reagents may be less effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis

Coupling ReagentBaseSolventTemperatureTypical YieldReference
Benzoyl ChlorideTriethylamineDichloromethaneRoom Temp.Good[1]
DCC-DichloromethaneRoom Temp.70-90% (general)[3]
EDC/HOBtDIPEADMFRoom Temp.Moderate to High[9]
HATUDIPEADMFRoom Temp.Moderate to High[9]
EDC/DMAP/HOBt (cat.)DIPEAAcetonitrile23 °C~72% (for aniline)[10]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The values presented are indicative of typical outcomes for similar amide coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound using Benzoyl Chloride
  • Dissolve 2-(2-aminoethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/heptane).[6]

Protocol 2: Synthesis of this compound using HATU Coupling Reagent
  • To a solution of benzoic acid (1.0 eq.) in anhydrous dimethylformamide (DMF), add HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 2-(2-aminoethyl)pyridine (1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Benzoic Acid Benzoic Acid Mixing & Stirring Mixing & Stirring Benzoic Acid->Mixing & Stirring 2-(2-aminoethyl)pyridine 2-(2-aminoethyl)pyridine 2-(2-aminoethyl)pyridine->Mixing & Stirring Coupling Reagent Coupling Reagent Coupling Reagent->Mixing & Stirring Base Base Base->Mixing & Stirring Solvent Solvent Solvent->Mixing & Stirring Quenching Quenching Mixing & Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction TLC shows starting material Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation TLC shows extra spots Check Reagents Check Reagents Incomplete Reaction->Check Reagents Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Change Coupling Reagent Change Coupling Reagent Incomplete Reaction->Change Coupling Reagent Improve Purification Improve Purification Byproduct Formation->Improve Purification Successful Synthesis Successful Synthesis Check Reagents->Successful Synthesis Optimize Conditions->Successful Synthesis Change Coupling Reagent->Successful Synthesis Improve Purification->Successful Synthesis

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enhancing the Solubility of N-[2-(2-Pyridinyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-[2-(2-Pyridinyl)ethyl]benzamide.

Frequently Asked Questions (FAQs)

1. What are the basic physicochemical properties of this compound?

This compound is a compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol .[1] Its structure includes a benzamide group and a pyridine ring. The computed XLogP3 value of 2.1 suggests a moderate lipophilicity, which may contribute to poor aqueous solubility.[1]

2. Why is the solubility of a compound like this compound important in research and drug development?

The solubility of a compound is a critical factor that influences its bioavailability and therapeutic effect.[2][3] Poorly soluble compounds often exhibit low absorption and limited efficacy. Enhancing solubility is a key step in the early stages of drug development to ensure that a potential drug candidate can be effectively absorbed and delivered to its target in the body.[3][4]

3. What are the common initial steps to assess the solubility of this compound?

The initial assessment typically involves determining the compound's solubility in various solvents, including water, buffers at different pH values, and organic solvents. The shake-flask method is a common technique for determining thermodynamic solubility.[5][6]

Troubleshooting Guides

Issue: Low Aqueous Solubility of this compound

If you are observing low aqueous solubility of this compound in your experiments, consider the following troubleshooting strategies.

Strategy 1: pH Adjustment

The pyridine moiety in this compound is basic and can be protonated at acidic pH. This ionization can significantly increase the aqueous solubility.

  • Experimental Protocol: pH-Solubility Profile Determination

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

    • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

    • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

    • Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.45 µm filter).[5]

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[7]

    • Plot the solubility (in mg/mL or µg/mL) against the pH.

  • Expected Outcome & Data Presentation:

    pHSolubility (µg/mL)
    2.01500
    4.0850
    6.0120
    7.025
    8.0< 10
    10.0< 10

    Note: The above data is hypothetical and for illustrative purposes.

  • Visualization of pH Effect:

    ph_solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) protonated Protonated Pyridine (Ionized Form) high_solubility High Aqueous Solubility protonated->high_solubility Increased Polarity neutral Neutral Pyridine (Unionized Form) low_solubility Low Aqueous Solubility neutral->low_solubility Decreased Polarity compound This compound compound->protonated + H+ compound->neutral - H+

    Caption: Impact of pH on the ionization and solubility of this compound.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[3][8]

  • Experimental Protocol: Co-solvent Solubility Screening

    • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO).

    • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 50% v/v).

    • Determine the solubility of this compound in each co-solvent mixture using the shake-flask method as described previously.

    • Analyze the samples and tabulate the results.

  • Data Presentation: Solubility in Co-solvent Systems

    Co-solventConcentration (% v/v in Water)Solubility (mg/mL)
    None (Water)00.025
    Ethanol201.5
    Ethanol508.2
    PEG 400202.8
    PEG 4005015.5
    Propylene Glycol201.9
    Propylene Glycol5011.7

    Note: The above data is hypothetical and for illustrative purposes.

  • Visualization of Co-solvent Screening Workflow:

    cosolvent_workflow start Start: Poorly Soluble Compound select_cosolvents Select Co-solvents (Ethanol, PEG 400, PG) start->select_cosolvents prepare_mixtures Prepare Co-solvent/Water Mixtures (10%, 20%, 50% v/v) select_cosolvents->prepare_mixtures solubility_determination Determine Solubility (Shake-Flask Method) prepare_mixtures->solubility_determination analysis Analyze Samples (HPLC) solubility_determination->analysis data_evaluation Evaluate Data & Select Optimal System analysis->data_evaluation end End: Solubilized Formulation data_evaluation->end

    Caption: Experimental workflow for co-solvent screening to enhance solubility.

Strategy 3: Surfactant-based Formulations

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3]

  • Experimental Protocol: Surfactant Solubilization

    • Choose a range of non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic surfactants.

    • Prepare aqueous solutions of each surfactant at concentrations above their critical micelle concentration (CMC).

    • Determine the solubility of this compound in each surfactant solution using the shake-flask method.

    • Compare the solubility enhancement achieved with each surfactant.

  • Data Presentation: Effect of Surfactants on Solubility

    SurfactantConcentration (% w/v)Solubility (mg/mL)
    None00.025
    Polysorbate 8010.8
    Polysorbate 8054.5
    Cremophor EL11.2
    Cremophor EL57.8

    Note: The above data is hypothetical and for illustrative purposes.

Strategy 4: Solid Dispersions

Solid dispersions involve dispersing the drug in a solid carrier matrix at the molecular level, which can enhance the dissolution rate and apparent solubility.[2]

  • Experimental Protocol: Preparation of Solid Dispersions (Solvent Evaporation Method)

    • Select a suitable carrier (e.g., PVP K30, HPMC, Soluplus®).

    • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol or ethanol).

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Collect the resulting solid dispersion and dry it further under vacuum.

    • Characterize the solid dispersion (e.g., using DSC, XRD to confirm the amorphous state) and determine its dissolution profile.

  • Visualization of Solid Dispersion Concept:

    solid_dispersion cluster_before Before Solid Dispersion cluster_after After Solid Dispersion crystalline_drug Crystalline Drug Particles Poor Dissolution process Solid Dispersion (e.g., Solvent Evaporation) crystalline_drug->process amorphous_dispersion Drug Molecules Dispersed in Carrier Enhanced Dissolution process->amorphous_dispersion

    Caption: Transformation from crystalline drug to an amorphous solid dispersion for improved dissolution.

Strategy 5: Particle Size Reduction

Reducing the particle size of the compound increases the surface area available for dissolution, which can lead to a faster dissolution rate.[9]

  • Techniques:

    • Micronization: Milling techniques (e.g., jet milling) can reduce particle size to the micron range.[8]

    • Nanonization: Technologies like high-pressure homogenization or media milling can produce nanosuspensions with particle sizes in the nanometer range.[9]

  • Experimental Protocol: Dissolution Rate Comparison

    • Prepare samples of the unprocessed, micronized, and nanosized this compound.

    • Perform a dissolution test (e.g., using a USP dissolution apparatus) in a relevant aqueous medium.

    • Collect samples at various time points and analyze the concentration of the dissolved drug.

    • Plot the percentage of drug dissolved versus time for each particle size.

By systematically applying these troubleshooting strategies, researchers can identify an effective method to improve the solubility of this compound for their specific experimental needs.

References

N-[2-(2-Pyridinyl)ethyl]benzamide stability issues and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of N-[2-(2-Pyridinyl)ethyl]benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability issues for this compound involve its susceptibility to hydrolysis and oxidation. The amide linkage is prone to cleavage under both acidic and basic conditions, while the pyridine ring can be oxidized.[1] Exposure to light may also promote degradation.

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products resulting from hydrolysis are benzoic acid and 2-(2-aminoethyl)pyridine.[1] Oxidation can lead to the formation of the corresponding N-oxide on the pyridine ring.[1] Further degradation under harsh conditions could lead to more complex mixtures.

Q3: How can I minimize the degradation of this compound during storage and experiments?

A3: To minimize degradation, it is recommended to store the compound in a cool, dry, and dark place. For solutions, using buffered systems to maintain a neutral pH can help reduce the rate of hydrolysis. Protecting solutions from light by using amber vials or covering containers with aluminum foil is also crucial to prevent photodegradation.

Q4: Is this compound sensitive to temperature?

A4: While specific data on the thermal degradation of this compound is limited, elevated temperatures can accelerate both hydrolysis and oxidation reactions. Therefore, it is advisable to avoid prolonged exposure to high temperatures.

Q5: Are there any known biological activities of this compound or its degradation products?

A5: this compound belongs to a class of compounds known as pyridylethylamides. A closely related compound, Fluopyram, is a fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1] This suggests that this compound could potentially exhibit similar biological activities. The degradation products, benzoic acid and 2-(2-aminoethyl)pyridine, have their own distinct toxicological profiles.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Degradation of the compound in the assay medium. Prepare fresh stock solutions of this compound for each experiment. If the assay requires incubation over a long period, consider the stability of the compound in the assay buffer at the experimental temperature. Analyze a sample of the dosing solution by HPLC at the beginning and end of the experiment to check for degradation.
pH of the assay medium. Ensure the pH of the assay medium is controlled and maintained within a stable range, preferably neutral, to minimize hydrolysis.
Exposure to light. Protect the experimental setup from light, especially if the assay involves prolonged incubation times.
Issue 2: Appearance of unexpected peaks in chromatography.
Possible Cause Troubleshooting Step
On-column degradation. Check the pH of the mobile phase and the temperature of the column. Highly acidic or basic mobile phases, or high column temperatures, can cause degradation during the analysis.
Degradation in the sample vial. Ensure samples are analyzed promptly after preparation. If storage is necessary, keep them at a low temperature and protected from light.
Contamination of the sample or solvent. Run a blank injection of the solvent to check for contaminants. Ensure all glassware and equipment are clean.

Quantitative Data Summary

Table 1: Stability of a Structurally Related Compound, N-ethylbenzamide

Condition Observation Reference
General Stability Generally stable under normal conditions of use.ChemBK
Incompatibilities Avoid contact with oxidants or strong acids.ChemBK
Metabolism (in vivo) In rats, metabolized by hydrolysis to ethylamine and benzoic acid.PubMed

Table 2: Degradation of the Fungicide Fluopyram (a pyridinylethylbenzamide derivative)

Condition Observation Reference
Greenhouse Trials Very persistent compound. Terminal residues did not exceed the maximum residue level (MRL) at the end of the 44-day study.Journal of the Science of Food and Agriculture
Degradation Pathway Does not fit a classical kinetic model of degradation.Journal of the Science of Food and Agriculture

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare three sets of degradation solutions by diluting the stock solution with:

      • 0.1 N Hydrochloric Acid (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 N Sodium Hydroxide (basic condition)

    • The final concentration of the compound in the degradation solutions should be approximately 100 µg/mL.

  • Incubation:

    • Incubate the solutions at 60°C and protect them from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Quantify the amount of remaining this compound and any major degradation products.

Protocol 2: Forced Oxidative Degradation Study
  • Preparation of Solution:

    • Prepare a solution of this compound in a suitable solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of approximately 100 µg/mL.

  • Incubation:

    • Keep the solution at room temperature and protected from light.

    • Monitor the reaction for up to 24 hours, taking samples at various time points.

  • Sample Analysis:

    • Analyze the samples directly by a stability-indicating HPLC method.

    • Identify and quantify the parent compound and any degradation products.

Protocol 3: Photostability Study
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 100 µg/mL.

    • Place the solution in a photostability chamber.

    • Prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • Analyze both the exposed and control samples by a stability-indicating HPLC method at appropriate time intervals.

    • Compare the chromatograms to assess the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid 0.1 N HCl water Water base 0.1 N NaOH h2o2 3% H2O2 light Solution for Photostability hydrolysis Hydrolysis (60°C) acid->hydrolysis water->hydrolysis base->hydrolysis oxidation Oxidation (Room Temp) h2o2->oxidation photolysis Photolysis (ICH Q1B) light->photolysis hplc Stability-Indicating HPLC Analysis hydrolysis->hplc oxidation->hplc photolysis->hplc results Quantification of Parent & Degradants hplc->results

Forced Degradation Experimental Workflow

signaling_pathway cluster_mitochondrion Mitochondrion compound This compound (or related SDHI) sdh Succinate Dehydrogenase (Complex II) compound->sdh Inhibition fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc e- transfer ros Reactive Oxygen Species (ROS) sdh->ros Dysfunction leads to succinate Succinate succinate->sdh atp ATP Production etc->atp Drives

Proposed Mechanism of Action via SDH Inhibition

References

Technical Support Center: Overcoming Poor Cell Permeability of N-[2-(2-Pyridinyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of N-[2-(2-Pyridinyl)ethyl]benzamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

A1: this compound is a small molecule with a chemical structure that has been explored for various applications, including as a fungicide.[1][2] For it to be effective in many biological applications, particularly in drug development, it must be able to cross cell membranes to reach its intracellular target. Poor cell permeability can significantly limit its efficacy.

Q2: What are the key physicochemical properties of this compound that might influence its cell permeability?

A2: Key properties include its molecular weight, lipophilicity (often estimated by LogP or XLogP), and the number of hydrogen bond donors and acceptors.[2] These factors determine how well the molecule can partition into and diffuse across the lipid bilayer of the cell membrane. Below is a summary of its computed physicochemical properties.

PropertyValueSource
Molecular Weight226.27 g/mol --INVALID-LINK--
XLogP32.1--INVALID-LINK--
Hydrogen Bond Donors1--INVALID-LINK--
Hydrogen Bond Acceptors2--INVALID-LINK--

Q3: What are the primary mechanisms that can lead to poor cell permeability for a compound like this?

A3: Poor cell permeability can result from several factors:

  • Low Passive Diffusion: The molecule may have unfavorable physicochemical properties, such as being too polar (low LogP) or too large, which hinders its ability to passively cross the cell membrane.

  • Active Efflux: The compound might be a substrate for efflux pumps, which are membrane proteins that actively transport substances out of the cell, thereby reducing its intracellular concentration.

  • Poor Aqueous Solubility: While not directly a measure of permeability, low solubility can limit the concentration of the compound available at the cell surface for absorption.

Q4: How can I experimentally assess the cell permeability of my this compound analog?

A4: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput screen that measures passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells and can assess both passive diffusion and active transport processes, including efflux. Detailed protocols for both are provided in this guide.

Q5: Are there any structural analogs of this compound with known properties that I can use as a reference?

A5: Yes, a notable analog is Fluopyram, a commercial fungicide.[1] It shares the same core structure but has trifluoromethyl and chloro substitutions. These modifications significantly increase its molecular weight and calculated lipophilicity (XLogP3-AA), which may influence its permeability. Comparing the properties of your compound to Fluopyram can provide valuable insights.

CompoundMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond DonorsHydrogen Bond Acceptors
This compound226.272.112
Fluopyram396.714.513
Data for Fluopyram from --INVALID-LINK--

Troubleshooting Guide

This guide will help you diagnose and address common issues related to poor cell permeability of this compound and its derivatives.

Problem 1: Low intracellular concentration of the compound.

Initial Assessment:

  • Confirm Compound Integrity: Ensure the compound is stable in your experimental media and conditions.

  • Measure Permeability: Perform a PAMPA or Caco-2 assay to get a quantitative measure of permeability (Apparent Permeability Coefficient, Papp).

Troubleshooting Workflow:

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Intracellular Concentration pampa Perform PAMPA Assay start->pampa caco2 Perform Caco-2 Assay start->caco2 pampa_result Low Papp in PAMPA? pampa->pampa_result caco2_result High Efflux Ratio in Caco-2? caco2->caco2_result pampa_result->caco2 No passive Issue is likely low passive diffusion. pampa_result->passive Yes caco2_result->passive No efflux Issue is likely active efflux. caco2_result->efflux Yes chem_mod Chemical Modification (e.g., Prodrug, N-methylation) passive->chem_mod formulation Formulation Strategies (e.g., Permeation Enhancers) passive->formulation efflux->chem_mod inhibitors Co-administer with Efflux Pump Inhibitors efflux->inhibitors

Troubleshooting workflow for low intracellular concentration.

Possible Causes and Solutions:

  • Low Passive Permeability:

    • Diagnosis: A low Papp value in the PAMPA assay suggests poor passive diffusion.

    • Solutions:

      • Chemical Modification:

        • Increase Lipophilicity: Introduce lipophilic groups to the molecule to increase its LogP. Be mindful that very high lipophilicity can lead to poor solubility.

        • Prodrug Approach: Mask polar functional groups with moieties that are cleaved intracellularly to release the active compound.

        • N-methylation: Methylating amide nitrogens can reduce hydrogen bonding potential and improve permeability.

      • Formulation Strategies:

        • Use of Permeation Enhancers: Incorporate excipients that transiently increase membrane permeability.

        • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can facilitate its entry into cells.

  • Active Efflux:

    • Diagnosis: In a Caco-2 assay, a high efflux ratio (Papp(B-A) / Papp(A-B) > 2) indicates that the compound is being actively transported out of the cells.

    • Solutions:

      • Co-administration with Efflux Pump Inhibitors: Use known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) in your experiments to confirm efflux and potentially overcome it.

      • Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. This often involves iterative medicinal chemistry efforts.

Problem 2: Inconsistent or non-reproducible permeability results.

Possible Causes and Solutions:

  • Compound Solubility Issues:

    • Diagnosis: Precipitation of the compound in the donor well during the assay.

    • Solution: Reduce the compound concentration or use a co-solvent (e.g., DMSO, ensuring the final concentration is low, typically <1%).

  • Cell Monolayer Integrity:

    • Diagnosis: In the Caco-2 assay, low transepithelial electrical resistance (TEER) values or high leakage of a fluorescent marker like Lucifer yellow.

    • Solution: Ensure proper cell culture techniques and that the Caco-2 cells are fully differentiated (typically 21 days post-seeding).

  • Compound Binding to Assay Plates:

    • Diagnosis: Low mass balance (recovery of the compound from donor and acceptor wells is significantly less than 100%).

    • Solution: Use low-binding plates or include a surfactant in the acceptor buffer.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the filter is completely coated.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor wells.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)

Where:

  • CA is the concentration in the acceptor well at time t.

  • Ceq is the equilibrium concentration = (CD * VD + CA * VA) / (VD + VA).

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • A is the surface area of the filter.

  • t is the incubation time in seconds.

Caco-2 Cell Permeability Assay

Objective: To assess the permeability and active transport of a compound across a monolayer of human intestinal Caco-2 cells.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow leakage assay. The Papp of Lucifer yellow should be <1.0 x 10-6 cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add fresh HBSS (pH 7.4) to the basolateral (bottom) chamber.

    • Add the test compound diluted in HBSS (pH 6.5, to mimic the gut environment) to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis: The Papp is calculated for both A to B and B to A directions:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of appearance of the compound in the receiver chamber.

  • A is the surface area of the insert.

  • C0 is the initial concentration in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp(B-A) / Papp(A-B)

An ER > 2 suggests that the compound is a substrate for active efflux.

Visualizations

SignalingPathways cluster_membrane Cell Membrane passive Passive Diffusion compound_in Compound (Intracellular) passive->compound_in efflux Efflux Pump compound_out Compound (Extracellular) efflux->compound_out Efflux compound_out->passive compound_in->efflux ExperimentalWorkflow start Compound with Unknown Permeability pampa PAMPA Assay (Passive Permeability) start->pampa caco2 Caco-2 Assay (Passive + Active Transport) start->caco2 pampa_result Papp Value pampa->pampa_result analysis Data Analysis and Troubleshooting pampa_result->analysis caco2_result Papp (A-B & B-A) Efflux Ratio caco2->caco2_result caco2_result->analysis

References

N-[2-(2-Pyridinyl)ethyl]benzamide off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of N-[2-(2-Pyridinyl)ethyl]benzamide and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

The direct, primary molecular target of this compound in a therapeutic context is not well-defined in publicly available literature. However, its structural analog, Fluopyram, is a known fungicide that acts as a succinate dehydrogenase inhibitor in fungi. In a research context, the intended target would be defined by the specific experimental design.

Q2: What are the potential off-target effects of this compound?

While specific off-target interactions for this compound are not extensively documented, the chemical scaffolds present in the molecule—a benzamide and a pyridine ring—are common in many bioactive compounds and can provide clues to potential off-target activities.[1][2]

  • Benzamide-related off-targets: Benzamide derivatives have been reported to interact with a variety of targets, including dopamine receptors and enzymes like carbonic anhydrases and acetylcholinesterase.[2][3]

  • Pyridine-related off-targets: The pyridine motif is present in numerous FDA-approved drugs, a significant portion of which are kinase inhibitors.[1][4] Therefore, this compound could potentially interact with various kinases.

Q3: How can I experimentally identify potential off-target effects of this compound?

Several experimental approaches can be employed to identify off-target interactions:

  • Kinase Profiling: Given the prevalence of the pyridine moiety in kinase inhibitors, screening the compound against a panel of kinases is a prudent first step.[5][6][7][8][9]

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of the compound to proteins in a cellular context by measuring changes in protein thermal stability.[10][11][12][13][14]

  • Phenotypic Screening: This approach involves testing the compound in various cell-based assays to observe its effect on cellular phenotypes, which can reveal unexpected biological activities.[15][16][17][18][19]

  • CRISPR-Cas9 Based Target Validation: Genetic methods can be used to validate whether the observed phenotype is a result of on-target or off-target engagement.[20][21][22][23][24]

Troubleshooting Guides

Issue: I am observing an unexpected or inconsistent phenotype in my cell-based assays.

This could be due to off-target effects of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a secondary, structurally distinct compound that is known to modulate your intended target. If this compound does not reproduce the phenotype, off-target effects are more likely.

  • Perform a Dose-Response Analysis: Off-target effects are often observed at higher concentrations. Determine if the unexpected phenotype is more pronounced at concentrations significantly higher than the EC50/IC50 for your intended target.

  • Conduct Off-Target Screening:

    • Kinase Profiling: Screen against a broad panel of kinases to identify potential off-target kinase interactions.

    • CETSA: Identify cellular protein targets that are stabilized by the compound.

Issue: How can I mitigate confirmed off-target effects?

Once an off-target has been identified, several strategies can be employed to mitigate its effects:

  • Chemical Modification: Synthesize analogs of this compound to improve selectivity. This could involve modifying the benzamide or pyridine moieties to reduce binding to the off-target protein while retaining on-target activity.

  • Use of Orthogonal Approaches: Validate key findings using non-pharmacological methods, such as CRISPR-Cas9 mediated gene knockout or siRNA knockdown of the intended target, to ensure the observed phenotype is a direct result of modulating the target of interest.[20][22][25]

  • Lowering Compound Concentration: If possible, perform experiments at the lowest effective concentration to minimize the engagement of lower-affinity off-targets.

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Target Kinase X95%50
Off-Target Kinase A78%850
Off-Target Kinase B45%> 10,000
Off-Target Kinase C12%> 10,000

Table 2: Illustrative Cellular Thermal Shift Assay (CETSA) Data

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally determined values.

Protein TargetThermal Shift (ΔTm) with 10 µM Compoundp-value
On-Target Protein Y+ 4.2 °C< 0.001
Off-Target Protein Z+ 2.1 °C< 0.05
Non-Target Protein A+ 0.3 °C> 0.5

Experimental Protocols

1. Kinase Profiling

  • Objective: To assess the selectivity of this compound against a panel of human kinases.

  • Methodology:

    • Select a commercial kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases).[5][9]

    • Provide the service with a sample of this compound at a specified concentration (e.g., 10 mM in DMSO).

    • The service will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against each kinase in the panel at a fixed concentration (e.g., 1 µM).

    • For any significant "hits" (e.g., >50% inhibition), request follow-up IC50 determination to quantify the potency of the off-target interaction.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify intracellular proteins that bind to this compound.

  • Methodology:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time (e.g., 1 hour).

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the soluble protein fraction by Western blot or mass spectrometry to identify proteins that are stabilized by the compound (i.e., remain soluble at higher temperatures).[10][13]

3. CRISPR-Cas9 Mediated Target Validation

  • Objective: To confirm that the biological effect of this compound is due to its interaction with the intended target.

  • Methodology:

    • Design and validate guide RNAs (gRNAs) that specifically target the gene of your intended protein target.

    • Deliver the gRNA and Cas9 nuclease into your cell line of interest to generate a knockout cell line.

    • Confirm the knockout of the target protein by Western blot or other suitable methods.

    • Treat both the wild-type and knockout cell lines with this compound.

    • If the compound has no effect in the knockout cell line, it provides strong evidence that the observed phenotype is on-target.

Visualizations

Off_Target_Identification_Workflow cluster_start cluster_screening Screening cluster_validation Validation cluster_mitigation Mitigation start Phenotypic Observation or In Silico Prediction of Off-Targets kinase_profiling Kinase Profiling start->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa phenotypic_screening Phenotypic Screening start->phenotypic_screening crispr_validation CRISPR/siRNA Validation kinase_profiling->crispr_validation cetsa->crispr_validation phenotypic_screening->crispr_validation orthogonal_compound Orthogonal Compound Testing crispr_validation->orthogonal_compound chem_modification Chemical Modification orthogonal_compound->chem_modification dose_optimization Dose Optimization orthogonal_compound->dose_optimization

Caption: Workflow for identifying and mitigating off-target effects.

Mitigation_Decision_Tree start Off-Target Effect Confirmed? mitigate Mitigation Strategies start->mitigate Yes continue_research Continue with Caution (Acknowledge Limitations) start->continue_research No chem_mod Chemical Modification mitigate->chem_mod ortho_approach Use Orthogonal Approach (e.g., CRISPR) mitigate->ortho_approach dose_response Optimize Compound Concentration mitigate->dose_response stop_research Re-evaluate Compound Use chem_mod->stop_research If unsuccessful ortho_approach->continue_research dose_response->continue_research

Caption: Decision tree for mitigating identified off-target effects.

Signaling_Pathway_Diagram compound This compound on_target On-Target Protein compound->on_target Inhibits off_target Off-Target Kinase compound->off_target Inhibits downstream_on Intended Cellular Response on_target->downstream_on Leads to pathway_component1 Substrate A off_target->pathway_component1 Blocks Phosphorylation downstream_off Unintended Cellular Response pathway_component2 Substrate B pathway_component1->pathway_component2 pathway_component2->downstream_off Leads to

Caption: Hypothetical signaling pathway showing on- and off-target effects.

References

Technical Support Center: N-[2-(2-Pyridinyl)ethyl]benzamide In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers utilizing N-[2-(2-Pyridinyl)ethyl]benzamide and analogous compounds in in vivo experiments. Due to the limited availability of specific in vivo data for this compound, this guide incorporates information from structurally related compounds and pan-Histone Deacetylase (HDAC) inhibitors, a likely mechanism of action for this compound class.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: While specific in vivo studies on this compound are limited, its chemical structure belongs to a class of compounds known to act as Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors modulate gene expression by altering the acetylation state of histones and other non-histone proteins, which can lead to cell cycle arrest and apoptosis.[1][2] Therefore, it is plausible that this compound functions as a pan-HDAC inhibitor.

Q2: I cannot find a recommended in vivo starting dose for this compound. Where should I begin?

A2: Given the lack of specific data, a dose-finding study is essential. You can start by reviewing dosages of other benzamide-based HDAC inhibitors or pan-HDAC inhibitors used in similar animal models. For a structurally related compound, N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide, a dose of 3 mg/kg administered intraperitoneally showed effects in rats.[3] For other pan-HDAC inhibitors, in vivo doses in mice have ranged from 5 mg/kg to 100 mg/kg. A conservative starting point for a dose-range finding study could be in the 1-10 mg/kg range, escalating from there while closely monitoring for signs of toxicity.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility of benzamide derivatives can be challenging. A common approach for formulating HDAC inhibitors for in vivo studies is to first dissolve the compound in a small amount of a non-polar solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or polyethylene glycol (PEG). For the HDAC inhibitor LAQ824, a vehicle of 10% DMSO in PBS has been used for intraperitoneal injections in mice. It is crucial to perform solubility tests to determine the optimal formulation for your specific compound and desired concentration.

Q4: What are the potential signs of toxicity I should monitor for during my in vivo study?

A4: Common toxicities associated with pan-HDAC inhibitors include gastrointestinal issues (nausea, vomiting, diarrhea), hematological effects (thrombocytopenia, neutropenia), and fatigue.[2][4][5] During your study, it is important to monitor the animals for signs of distress, including weight loss, lethargy, ruffled fur, and changes in behavior. Regular blood work to monitor blood cell counts is also recommended, especially at higher doses.

Q5: How can I confirm that this compound is active in my animal model?

A5: If this compound is acting as an HDAC inhibitor, you can assess its pharmacodynamic effects by measuring the acetylation of histones (e.g., H3 and H4) and non-histone proteins (e.g., α-tubulin) in tumor tissue or peripheral blood mononuclear cells (PBMCs) after treatment. An increase in acetylation would indicate target engagement. Additionally, you can monitor downstream effects such as changes in the expression of genes regulated by HDACs, like p21, or look for evidence of cell cycle arrest and apoptosis in your target tissue.

Data Presentation

Table 1: In Vivo Dosages of Analogous Pan-HDAC Inhibitors

CompoundAnimal ModelRoute of AdministrationDosage RangeVehicleReference
Vorinostat (SAHA)MouseOral50-150 mg/kg/dayNot specified[1]
Panobinostat (LBH589)MouseIntraperitoneal10-20 mg/kg, 3 times/weekNot specified[6]
Belinostat (PXD101)MouseIntravenous20-40 mg/kg/dayNot specified[7]
LAQ824MouseIntraperitoneal5-25 mg/kg/day10% DMSO in PBS[8]
N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamideRatIntraperitoneal3 mg/kgNot specified[3]

Disclaimer: This table provides data for analogous compounds and should be used as a reference for designing dose-finding studies for this compound. The optimal dosage for your specific experimental conditions must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Dosing Solution (Example)

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Phosphate-Buffered Saline (PBS), sterile

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of this compound in a sterile container.

    • Add a minimal volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex briefly if necessary.

    • For a final dosing solution with 10% DMSO, dilute the stock solution 1:10 with sterile PBS. For example, to prepare 1 mL of a 1 mg/mL dosing solution, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile PBS.

    • Mix the final solution thoroughly by gentle inversion.

    • Protect the solution from light and use it immediately or store it at an appropriate temperature for a limited time, as determined by stability studies.

Protocol 2: In Vivo Dose-Finding Study (Example)

  • Animal Model: Select an appropriate animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Group Allocation: Divide the animals into groups of at least 3-5 per group. Include a vehicle control group and at least three dose-level groups (e.g., 1 mg/kg, 5 mg/kg, and 25 mg/kg).

  • Administration: Administer the prepared dosing solution or vehicle control to the animals via the chosen route (e.g., intraperitoneal injection) at a consistent volume (e.g., 10 mL/kg body weight).

  • Monitoring:

    • Record the body weight of each animal daily.

    • Observe the animals for any clinical signs of toxicity at least twice daily.

    • At the end of the study or at predetermined time points, collect blood samples for hematological analysis and tissues for pharmacodynamic and histopathological assessment.

  • Data Analysis: Analyze the data to determine the maximum tolerated dose (MTD) and to identify a dose range that shows biological activity without causing significant toxicity.

Mandatory Visualization

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway HDAC_Inhibitor This compound (HDAC Inhibitor) HDAC Histone Deacetylases (HDACs) HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Experimental_Workflow In Vivo Dose Refinement Workflow start Start: Define Study Objectives lit_review Literature Review: Analogous Compounds start->lit_review dose_range Design Dose-Range Finding Study (e.g., 1, 5, 25 mg/kg) lit_review->dose_range formulation Formulation & Solubility Testing dose_range->formulation pilot_study Conduct Pilot Study formulation->pilot_study toxicity_monitoring Monitor for Toxicity (Weight, Clinical Signs) pilot_study->toxicity_monitoring pd_assessment Pharmacodynamic Assessment (e.g., Histone Acetylation) pilot_study->pd_assessment data_analysis Analyze Data: Determine MTD & Efficacious Dose toxicity_monitoring->data_analysis pd_assessment->data_analysis definitive_study Design & Conduct Definitive Efficacy Study data_analysis->definitive_study end End: Conclusive Results definitive_study->end Troubleshooting_Guide Troubleshooting In Vivo Studies issue Issue Encountered? solubility Poor Solubility? issue->solubility toxicity Unexpected Toxicity? issue->toxicity no_effect No Efficacy? issue->no_effect solubility_action Action: - Try alternative co-solvents (e.g., PEG, Tween 80) - Prepare a suspension - Adjust pH of vehicle solubility->solubility_action toxicity_action Action: - Reduce the dose - Decrease dosing frequency - Change administration route toxicity->toxicity_action no_effect_action Action: - Increase the dose - Confirm target engagement (PD markers) - Assess pharmacokinetics (PK) no_effect->no_effect_action

References

Common pitfalls in N-[2-(2-Pyridinyl)ethyl]benzamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-[2-(2-Pyridinyl)ethyl]benzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is an organic compound featuring a benzamide core linked to a pyridine ring via an ethyl group[1]. Its molecular formula is C14H14N2O with a molecular weight of 226.27 g/mol [1][2]. The core structure is foundational for developing compounds with significant biological activity. Notably, it is the scaffold for successful fungicides like Fluopyram, which is used to control a broad spectrum of pathogens[1][3]. Its derivatives are also explored for their ability to form coordination complexes with transition metals and for potential applications in medicinal chemistry[1].

Q2: What are the basic physical and chemical properties of this compound?

A2: Key properties for this compound are summarized in the table below. These are essential for planning experiments, including reaction setup and dosage calculations.

PropertyValueReference
CAS Number 4976-05-0[1][2]
Molecular Formula C14H14N2O[2]
Molecular Weight 226.27 g/mol [1][2]
InChI Key POIFKAIWAMHITC-UHFFFAOYSA-N[1][2]
Appearance Typically a colorless or white crystalline powder.[4]
Computed XLogP3 2.1[2]

Q3: How should I store this compound to ensure its stability?

A3: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. The amide linkage is susceptible to hydrolysis under strong acidic or basic conditions[1]. Therefore, it is critical to avoid storing it in solutions with high or low pH for extended periods. For biological experiments, it is recommended to prepare fresh solutions or store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.

Synthesis & Purification Troubleshooting

The most common route for synthesizing this compound is the acylation of 2-(2-aminoethyl)pyridine with benzoyl chloride, a type of Schotten-Baumann reaction[1][5].

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification R1 Dissolve 2-(2-aminoethyl)pyridine in aprotic solvent (e.g., DCM) R2 Add base (e.g., Pyridine, TEA) R1->R2 Add Add Benzoyl Chloride dropwise at 0°C R2->Add React Stir at room temperature Add->React Wash Wash with aqueous solution (e.g., NaHCO3, brine) React->Wash Dry Dry organic layer (e.g., MgSO4) Wash->Dry Purify Purify by column chromatography or recrystallization Dry->Purify Final Final Product Purify->Final Characterize (NMR, MS, mp)

Caption: General workflow for the synthesis and purification of this compound.

Q4: My synthesis reaction yield is very low. What could be the cause?

A4: Low yields in this amide synthesis can stem from several factors. Here is a troubleshooting guide to address common issues.

Potential CauseRecommended Solution
Incomplete Reaction Ensure benzoyl chloride is fresh and not hydrolyzed. Increase reaction time or slightly elevate the temperature. Confirm the base is effectively scavenging the HCl byproduct, as its buildup can form a salt with the starting amine, rendering it non-nucleophilic[5][].
Side Reactions The primary amine can react with two molecules of benzoyl chloride. Ensure slow, dropwise addition of benzoyl chloride at a low temperature (0°C) to minimize this[].
Poor Reagent Quality Use anhydrous solvents to prevent hydrolysis of the benzoyl chloride. Ensure the purity of your starting amine.
Product Loss During Work-up The product has some water solubility. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent.

Q5: I see multiple spots on my TLC plate after the reaction. What are they?

A5: Besides your target compound, other spots could be unreacted starting materials (2-(2-aminoethyl)pyridine or benzoyl chloride/benzoic acid) or side products. A common side reaction is the formation of a di-acylated product where the amide nitrogen is also acylated. Using a base like pyridine or triethylamine is crucial to neutralize the HCl generated, which would otherwise react with the starting amine[5].

Biological Assay Troubleshooting

Given its fungicidal applications, this compound is often tested in enzyme inhibition assays[3].

Troubleshooting_Logic Start Inconsistent / No Inhibition Results Solubility Is the compound fully dissolved in the assay buffer? Start->Solubility Sol_Yes Yes Solubility->Sol_Yes Sol_No No Solubility->Sol_No EnzymeActivity Is the enzyme active? (Check positive/negative controls) Enz_Yes Yes EnzymeActivity->Enz_Yes Enz_No No EnzymeActivity->Enz_No Concentration Are inhibitor/enzyme/substrate concentrations correct? Conc_Yes Yes Concentration->Conc_Yes Conc_No No Concentration->Conc_No Interference Does the compound interfere with the assay signal? Int_Yes Yes Interference->Int_Yes Int_No No Interference->Int_No Sol_Yes->EnzymeActivity Sol_Fix Improve solubility: - Use co-solvent (e.g., DMSO <1%) - Sonication / Vortexing Sol_No->Sol_Fix Enz_Yes->Concentration Enz_Fix Troubleshoot enzyme: - Use fresh enzyme stock - Verify buffer pH and temperature Enz_No->Enz_Fix Conc_Yes->Interference Conc_Fix Recalculate and verify all dilutions. Use calibrated pipettes. Conc_No->Conc_Fix Int_Fix Run a control with inhibitor but without enzyme to check for autofluorescence/absorbance. Int_Yes->Int_Fix Final_Check Re-evaluate experimental design. Consider tight-binding inhibition. Int_No->Final_Check Pathway_Diagram cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Activation Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Fungal Growth) Substrate_P->Response Inhibitor This compound (or derivative) Inhibitor->Kinase2 Inhibits ATP Binding

References

How to handle N-[2-(2-Pyridinyl)ethyl]benzamide precipitation in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-[2-(2-Pyridinyl)ethyl]benzamide

Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent compound precipitation during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a chemical compound with a molecular weight of 226.27 g/mol .[1] Its core structure is a scaffold for developing compounds with fungicidal properties, similar to the successful fungicide Fluopyram.[2] It is used in research to explore potential new therapeutic or agricultural agents.

Q2: My this compound is precipitating immediately upon dilution into my aqueous assay buffer. What is the most likely cause?

A2: This is a common issue for compounds with low aqueous solubility. The most likely cause is that the final concentration of the compound in the assay buffer exceeds its solubility limit. Many organic compounds that are readily soluble in 100% DMSO will precipitate when diluted into an aqueous environment where the DMSO concentration is significantly lower (e.g., <1%).[3][4] This is often referred to as a "kinetic" solubility issue.[5][6]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[7] Concentrations above 1% can be cyto- and genotoxic.[4]

Q4: Can I heat my stock solution or final assay plate to redissolve the precipitate?

A4: Gently warming and vortexing the solution can sometimes help redissolve a compound.[4] However, this is not always a reliable solution and should be approached with caution. The compound's stability at higher temperatures must be considered, and any thermal degradation could impact your results. This method may offer a temporary solution, but the compound might precipitate again upon cooling to the assay incubation temperature.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.

Issue 1: Precipitation observed in the DMSO stock solution.
Possible Cause Troubleshooting Step Recommendation
Concentration Exceeds Solubility Limit in DMSO Visually inspect the stock solution for crystals or cloudiness.Prepare a new stock solution at a lower concentration (e.g., 10-30 mM is often a good starting point).[4] Ensure the compound is fully dissolved by vortexing before storage.
Improper Storage The stock solution was stored at a low temperature (e.g., -20°C or -80°C), causing it to freeze and the compound to fall out of solution.Before use, bring the stock solution to room temperature and vortex thoroughly to ensure complete redissolution. Visually inspect for any remaining precipitate.
Water Contamination Water may have been introduced into the DMSO stock from pipettes or the environment, reducing the compound's solubility.Use anhydrous DMSO and proper handling techniques to prevent water contamination. Store DMSO stocks in tightly sealed vials with desiccant.
Issue 2: Precipitation observed after dilution into aqueous buffer or cell culture media.
Possible Cause Troubleshooting Step Recommendation
Low Aqueous Solubility The final assay concentration is too high for the aqueous environment, even with a small percentage of DMSO.Determine the compound's kinetic solubility in your specific assay buffer (see Protocol 2). Do not test concentrations above this limit.[3]
Poor Dilution Technique Adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer can cause localized high concentrations and rapid precipitation ("crashing out").Modify the dilution method. Try adding the DMSO stock to the assay plate first, followed by the buffer, and mix immediately and thoroughly.[7] Alternatively, perform a serial dilution in a buffer/DMSO co-solvent mixture.[4]
Buffer Composition Components in the buffer or media (e.g., salts, proteins in serum) can interact with the compound and reduce its solubility.[8]Test solubility in different buffers. If using cell culture media, adding the compound to serum-containing media can sometimes help, as the compound may bind to proteins like albumin.[7]
pH-Dependent Solubility The compound's solubility may be sensitive to the pH of the assay buffer.[9]Measure the pH of your buffer. Test the compound's solubility at slightly different pH values to see if solubility improves, ensuring the new pH is compatible with the assay.

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

This protocol outlines the best practices for preparing a reliable stock solution.[10][11][12]

  • Weighing: Accurately weigh the desired amount of this compound (MW: 226.27 g/mol ) using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles or crystals.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and water contamination. Store at -20°C or -80°C.

Protocol 2: Performing a Kinetic Solubility Assessment

This protocol provides a method to estimate the maximum soluble concentration of your compound in a specific assay buffer.[5][6][13]

  • Plate Setup: In a clear 96-well plate, add 2 µL of your DMSO stock solution (e.g., 10 mM) to the first well. Add 2 µL of DMSO to the remaining wells for serial dilutions.

  • Serial Dilution (in DMSO): Perform a serial dilution across the plate by transferring 2 µL from one well to the next.

  • Buffer Addition: Rapidly add 98 µL of your specific assay buffer to each well. This results in a 1:50 dilution and a final DMSO concentration of 2%.

  • Incubation & Observation: Seal the plate and incubate at room temperature (or your assay temperature) on a plate shaker for 1-2 hours.

  • Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a high wavelength (e.g., 600-700 nm) on a plate reader. The concentration at which a significant increase in light scattering or absorbance is observed is the approximate kinetic solubility limit.

Visual Guides and Workflows

G start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock stock_issue Stock Concentration or Storage Issue check_stock->stock_issue No check_conc Is final assay concentration below kinetic solubility limit? check_stock->check_conc Yes reprepare_stock Warm, vortex, or remake stock solution at a lower concentration. stock_issue->reprepare_stock end_ok Problem Resolved reprepare_stock->end_ok solubility_issue Concentration Exceeds Solubility check_conc->solubility_issue No check_dilution How was the compound diluted? check_conc->check_dilution Yes run_sol_assay Perform Kinetic Solubility Assay (Protocol 2). solubility_issue->run_sol_assay lower_conc Lower the test concentration. run_sol_assay->lower_conc lower_conc->end_ok dilution_issue Poor Dilution Technique check_dilution->dilution_issue Directly into buffer check_buffer Is buffer composition a factor? check_dilution->check_buffer With good mixing improve_dilution Improve mixing, try serial dilution, or add compound before buffer. dilution_issue->improve_dilution improve_dilution->end_ok buffer_issue Buffer/Media Incompatibility check_buffer->buffer_issue Possibly modify_buffer Test alternative buffers or check pH. buffer_issue->modify_buffer modify_buffer->end_ok

G cluster_prep Preparation Phase cluster_assay Assay Phase prep_stock 1. Prepare Concentrated Stock in 100% DMSO (e.g., 10 mM) sol_assay 2. Determine Kinetic Solubility in Assay Buffer prep_stock->sol_assay serial_dil 3. Prepare Intermediate Dilutions in 100% DMSO sol_assay->serial_dil critical_step Critical Step: Final concentration must be below solubility limit. sol_assay->critical_step add_comp 4. Add Small Volume (1-2 µL) of Compound/DMSO to Empty Assay Plate serial_dil->add_comp add_buff 5. Add Assay Buffer/Media and Mix Immediately add_comp->add_buff incubate 6. Incubate and Read Assay add_buff->incubate critical_step2 Critical Step: This 'reverse addition' prevents the compound from crashing out. add_buff->critical_step2

G Compound Soluble Compound Cell Target Cell / Enzyme Compound->Cell Binds Target Precipitate Precipitated Compound (Aggregate) FalseSignal False Signal / Artifact Precipitate->FalseSignal Causes Light Scatter Detector Plate Reader Detector Precipitate->Detector Signal True Biological Signal Cell->Signal Generates LightSource Plate Reader Light Source LightSource->Precipitate light blocked/ scattered LightSource->Detector Normal light path

References

Optimizing incubation time for N-[2-(2-Pyridinyl)ethyl]benzamide treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: The foundational research on this compound and its derivatives has primarily focused on their potent fungicidal activity.[1][2][3] They are effective against a broad spectrum of phytopathogenic fungi.[1][2] One of the most successful compounds developed from this scaffold is Fluopyram, a broad-spectrum fungicide and nematicide used on over 70 crops.[1]

Q2: Are there other potential applications for this class of compounds?

A2: Yes, the benzamide scaffold is versatile.[1] Derivatives of this compound have been explored for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors for cancer therapy and as inhibitors of Kv1.3 potassium channels for immunomodulation.[1] Some novel derivatives have also been synthesized and evaluated for their antibacterial and anticancer activities.[4]

Q3: What is the general mechanism of action?

A3: The precise mechanism of action can vary depending on the specific derivative and its target. For its fungicidal properties, a key derivative, Fluopyram, acts as a succinate dehydrogenase inhibitor (SDHI), disrupting the mitochondrial electron transport chain and inhibiting fungal respiration. For other applications like cancer therapy, the mechanism would be target-specific, such as the inhibition of HDAC enzymes.[1]

Q4: How should I determine the optimal incubation time for my cell-based assays?

A4: The optimal incubation time for this compound treatment is highly dependent on the cell type, the concentration of the compound, and the specific biological question being investigated. A single, fixed incubation time is often insufficient.[5] It is recommended to perform a time-course experiment to determine the ideal duration for your specific experimental goals. For some drugs, a short exposure of 1 hour can elicit a significant differential in sensitivity across cell lines, while for others, a continuous 7-day incubation may be necessary to observe an effect.[5][6]

Troubleshooting Guides

Issue 1: No observable effect after treatment.

Possible Cause 1: Sub-optimal Incubation Time Your incubation time may be too short for the compound to elicit a measurable response. Many cellular processes, such as apoptosis or changes in protein expression, require several hours to days to become apparent.[5]

Solution: Perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and assessing the outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

Experimental Protocol: Time-Course Viability Assay

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

  • Treatment: Add the compound to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a compound known to induce the expected effect).

  • Incubation: Incubate the plates for various durations (e.g., 24, 48, 72 hours).

  • Assay: At each time point, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo).

  • Data Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against time.

Possible Cause 2: Inappropriate Compound Concentration The concentration of this compound may be too low to be effective or so high that it causes acute, non-specific toxicity that confounds the intended measurement. For some small molecule inhibitors, concentrations above 10 µM may lead to off-target effects.[7]

Solution: Conduct a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the response).

Experimental Protocol: Dose-Response Viability Assay

  • Cell Plating: Seed cells as described for the time-course assay.

  • Compound Preparation: Prepare a series of dilutions of this compound, typically in a log or semi-log fashion (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Treatment: Add the different concentrations of the compound to the wells.

  • Incubation: Incubate for a fixed time, determined from your preliminary time-course experiment or based on literature for similar compounds.

  • Assay: Perform a cell viability assay.

  • Data Analysis: Plot the normalized response against the log of the compound concentration to determine the IC50 value.

Issue 2: Inconsistent results between experiments.

Possible Cause: Variability in Experimental Conditions Minor variations in cell density, passage number, media composition, or incubation conditions can lead to significant differences in results.

Solution: Standardize your experimental protocol meticulously.

  • Cell Culture: Use cells within a consistent range of passage numbers. Ensure the confluency at the time of treatment is consistent.

  • Compound Handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

  • Controls: Always include positive and negative controls in every experiment to monitor for consistency.

Data Presentation

Table 1: Hypothetical Time-Course Viability Data

Time (Hours)Vehicle Control (Normalized Viability)10 µM this compound (Normalized Viability)
6100%98%
12100%95%
24100%82%
48100%65%
72100%48%

Table 2: Hypothetical Dose-Response Data (48-hour incubation)

Concentration (µM)Normalized Viability
0.0199%
0.197%
188%
1065%
10023%

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_cells Plate Cells treat_cells Treat Cells plate_cells->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate Incubate (Time-Course or Dose-Response) treat_cells->incubate perform_assay Perform Viability Assay incubate->perform_assay analyze_data Analyze Data & Determine Optimal Conditions perform_assay->analyze_data troubleshooting_logic start Start: No Observable Effect q1 Is incubation time optimized? start->q1 a1_no Perform Time-Course Experiment q1->a1_no No q2 Is concentration optimized? q1->q2 Yes a1_no->q2 a2_no Perform Dose-Response Experiment q2->a2_no No end Re-evaluate Experiment q2->end Yes a2_no->end

References

Validation & Comparative

Validating Succinate Dehydrogenase as the Biological Target of N-[2-(2-Pyridinyl)ethyl]benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental approaches to validate the biological target of N-[2-(2-Pyridinyl)ethyl]benzamide, a member of the pyridinyl ethyl benzamide class of compounds. Drawing parallels with its close structural analog, the potent fungicide Fluopyram, this document outlines methodologies to confirm Succinate Dehydrogenase (SDH) as the primary molecular target. We present quantitative data from related compounds, detailed experimental protocols, and visualizations to aid in the design and interpretation of target validation studies.

Introduction to this compound and its Putative Target

This compound belongs to a chemical class known for its fungicidal properties. Its structural similarity to Fluopyram strongly suggests that its mechanism of action involves the inhibition of Succinate Dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[1][3] This guide explores various experimental strategies to rigorously validate this hypothesis.

Quantitative Data Comparison

While specific quantitative data for this compound is not extensively available in public literature, we can utilize data from its close analog, Fluopyram, and other SDH inhibitors to establish a benchmark for comparison. The following tables summarize key performance metrics for SDH inhibitors.

Table 1: In Vitro Enzyme Inhibition Data for Succinate Dehydrogenase Inhibitors

CompoundTargetIC50Assay PrincipleReference
SDH-IN-15Succinate Dehydrogenase (SDH)2.04 µMColorimetric[1]
SDH-IN-4Succinate Dehydrogenase (SDH)3.38 µMColorimetric[1]
SDH-IN-2Succinate Dehydrogenase (SDH)1.22 mg/LNot Specified[1]

Table 2: Cellular Activity of Fluopyram Against Various Fungal Species

Fungal SpeciesEC50 (µg/mL)Assay TypeReference
Fusarium virguliforme3.35Fungal Growth Inhibition[4]
Botrytis cinerea5.389Fungal Growth Inhibition[4]
Alternaria solani0.244Fungal Growth Inhibition[4]
Botrytis cinerea0.03 - 0.29Fungal Growth Inhibition[5]

Experimental Protocols for Target Validation

Here, we detail the methodologies for key experiments to validate the interaction between this compound and Succinate Dehydrogenase.

Biochemical Assay: Succinate Dehydrogenase Inhibition

This assay directly measures the inhibitory effect of the compound on SDH enzyme activity.

Protocol:

  • Enzyme Source: Prepare mitochondrial fractions from the target fungal species or use a commercially available SDH enzyme preparation.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2) containing a known concentration of the substrate, succinate (e.g., 20 mM).[6]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • Add the enzyme preparation to the wells of a 96-well plate.

    • Add the different concentrations of this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the reaction by adding the succinate substrate and an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.[7][8][9]

    • Monitor the decrease in absorbance of DCIP over time at 600 nm using a microplate reader in kinetic mode.[7][8]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Assay: Fungal Growth Inhibition

This assay assesses the compound's ability to inhibit the growth of a target fungus in culture.

Protocol:

  • Fungal Culture: Grow the target fungal species (e.g., Botrytis cinerea, Alternaria solani) in a suitable liquid medium (e.g., potato dextrose broth) to obtain a suspension of spores or mycelial fragments.

  • Compound Preparation: Prepare serial dilutions of this compound in the culture medium.

  • Assay Setup:

    • In a 96-well plate, add the fungal inoculum to each well.

    • Add the different concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Growth Measurement: Determine fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) or by using a metabolic indicator dye like resazurin.

  • Data Analysis: Plot the percentage of growth inhibition against the logarithm of the compound concentration to calculate the EC50 value.

Biophysical Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[2][10] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact fungal cells or a cell lysate with this compound or a vehicle control for a defined period.[11]

  • Heating: Aliquot the treated cells/lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[11]

  • Cell Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[12]

  • Protein Detection: Analyze the amount of soluble SDH in the supernatant at each temperature using Western blotting with an antibody specific for an SDH subunit.

  • Data Analysis:

    • Temperature-Gradient CETSA: Plot the amount of soluble SDH against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Isothermal Dose-Response CETSA (ITDR-CETSA): Treat cells with a range of compound concentrations and heat at a single, optimized temperature. Plot the amount of soluble SDH against the compound concentration to generate a dose-response curve.[12]

Chemical Proteomics: Affinity Purification

This method aims to identify the protein targets of a small molecule by using the molecule as "bait" to pull down its binding partners from a cell lysate.[13][14]

Protocol:

  • Ligand Immobilization: Covalently attach this compound to a solid support, such as agarose or magnetic beads, creating an affinity matrix. A linker may be necessary to ensure the binding site of the molecule remains accessible.

  • Lysate Preparation: Prepare a total protein lysate from the target fungal cells.

  • Affinity Capture: Incubate the affinity matrix with the cell lysate to allow the target protein (SDH) to bind to the immobilized compound.

  • Washing: Wash the matrix extensively with buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the specifically bound proteins from the matrix. This can be achieved by:

    • Competitive Elution: Using a high concentration of free this compound.

    • Denaturing Elution: Using a buffer that disrupts the protein-ligand interaction (e.g., high salt, low pH, or SDS-PAGE loading buffer).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). The presence of SDH subunits in the eluate provides strong evidence of a direct interaction.

Genetic Validation: Analysis of Resistant Mutants

This approach relies on the principle that mutations in the gene encoding the drug target can confer resistance to the compound.[16]

Protocol:

  • Generation of Resistant Mutants: Expose a large population of the target fungus to increasing concentrations of this compound to select for resistant colonies.

  • Phenotypic Characterization: Confirm the resistance phenotype of the selected mutants by determining their EC50 values for the compound and comparing them to the wild-type strain.

  • Gene Sequencing: Sequence the genes encoding the subunits of SDH (SdhA, SdhB, SdhC, SdhD) in both the wild-type and resistant strains.

  • Data Analysis: Identify any non-synonymous mutations in the SDH genes of the resistant strains that are absent in the wild-type. The presence of such mutations strongly implicates SDH as the direct target.

Visualization of Workflows and Pathways

To further clarify the experimental logic and biological context, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_proteomics Proteomics Validation cluster_genetic Genetic Validation biochem_assay SDH Inhibition Assay conclusion Target Validated: SDH biochem_assay->conclusion cell_assay Fungal Growth Inhibition cell_assay->conclusion cetsa Cellular Thermal Shift Assay (CETSA) cetsa->conclusion affinity_purification Affinity Purification affinity_purification->conclusion genetic_validation Resistant Mutant Analysis genetic_validation->conclusion start Hypothesis: This compound targets SDH start->biochem_assay Direct Inhibition start->cell_assay Phenotypic Effect start->cetsa Target Engagement start->affinity_purification Direct Binding start->genetic_validation Functional Relevance

Caption: Overview of experimental approaches for target validation.

sdh_pathway cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate complex_ii Complex II (SDH) succinate->complex_ii Oxidation fumarate Fumarate complex_ii->fumarate ubiquinol Ubiquinol (QH2) complex_ii->ubiquinol ubiquinone Ubiquinone (Q) ubiquinone->complex_ii Reduction complex_iii Complex III ubiquinol->complex_iii atp ATP Production complex_iii->atp inhibitor This compound inhibitor->complex_ii inhibition_cross X

Caption: Inhibition of the mitochondrial respiratory chain by this compound.

Conclusion

Validating the biological target of a small molecule is a critical step in drug discovery and development. For this compound, its structural similarity to known fungicides provides a strong hypothesis that Succinate Dehydrogenase is its primary target. The combination of biochemical, cellular, biophysical, proteomic, and genetic approaches detailed in this guide offers a robust framework for confirming this hypothesis. The provided protocols and comparative data serve as a valuable resource for researchers designing and executing their target validation studies.

References

A Comparative Analysis of N-[2-(2-Pyridinyl)ethyl]benzamide and the Commercial Fungicide Fluopyram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicidal compound N-[2-(2-Pyridinyl)ethyl]benzamide and its structurally related, commercially successful alternative, Fluopyram. The objective is to present a comprehensive overview of their physicochemical properties, biological activities, and underlying mechanisms of action, supported by available experimental data. This information is intended to assist researchers in the fields of agrochemical development and fungal biology.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of active compounds is crucial for formulation development and understanding their environmental fate. The following table summarizes the key properties of this compound and Fluopyram.

PropertyThis compoundFluopyram
Molecular Formula C₁₄H₁₄N₂O[1]C₁₆H₁₁ClF₆N₂O[2][3]
Molecular Weight 226.27 g/mol [1][4]396.72 g/mol [2][3]
Melting Point Not available117.5 °C[2][3]
Water Solubility Not available16 mg/L at 20 °C[2]
Log Kₒw (Octanol-Water Partition Coefficient) 2.1 (Computed)[1]3.3[5]
Chemical Structure N-(2-pyridin-2-ylethyl)benzamideN-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide[4]

Biological Activity and Efficacy

Both compounds exhibit fungicidal properties, with Fluopyram demonstrating a broader spectrum of activity in extensive field trials.

FeatureThis compoundFluopyram
Target Pathogens Effective against Alternaria brassicae[4][6]Broad-spectrum activity against Sclerotinia spp., Botrytis spp., Monilia spp., powdery mildews, and some leaf spot diseases[2]
Efficacy Showed good to average (80%) effectiveness against Alternaria brassicae spores on radish plants at 500 g/ha.[6]High level of efficacy at 250 g/ha against diseases like Sclerotinia spp. and Botrytis spp., and very good control of powdery mildews at 100 g/ha.[2]
Mechanism of Action Presumed to be a Succinate Dehydrogenase Inhibitor (SDHI) based on structural similarity to Fluopyram.Confirmed Succinate Dehydrogenase Inhibitor (SDHI), blocking the fungal mitochondrial respiratory chain at complex II.[2][7]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Fluopyram belongs to the class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[2][7] These compounds disrupt the fungal mitochondrial respiratory chain, a critical pathway for energy production. Specifically, SDHIs bind to the ubiquinone-binding site (Q-site) of Complex II (succinate dehydrogenase), preventing the oxidation of succinate to fumarate.[8][9] This blockage of the electron transport chain ultimately leads to the cessation of ATP synthesis and fungal cell death. Given the identical core structure, it is highly probable that this compound shares this mechanism of action.

G Signaling Pathway of SDHI Fungicides cluster_mitochondrion Mitochondrion cluster_etc Electron Transport Chain cluster_tca TCA Cycle Complex_I Complex I UQ Ubiquinone Pool Complex_I->UQ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ Electron Transfer Fumarate Fumarate Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient UQ->Complex_III CytC->Complex_IV Succinate Succinate Succinate->Complex_II Oxidation ATP ATP ATP_Synthase->ATP Synthesis SDHI SDHI Fungicide (e.g., Fluopyram) SDHI->Complex_II Inhibition G Experimental Workflow for Fungicide Evaluation cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Optimization Synthesis Synthesis of This compound and Analogs Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_vitro In vitro Antifungal Assay (e.g., mycelial growth inhibition) Purification->In_vitro In_planta In planta Fungicidal Assay (e.g., on radish plants) In_vitro->In_planta Efficacy Efficacy Evaluation (% inhibition, EC50) In_planta->Efficacy SAR Structure-Activity Relationship (SAR) Studies Efficacy->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives as Succinate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal performance of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives, represented by the prominent compound Fluopyram, against other succinate dehydrogenase inhibitor (SDHI) fungicides. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis for researchers in plant pathology and fungicide development.

Introduction to this compound and SDHI Fungicides

This compound and its derivatives belong to the pyridinyl-ethyl-benzamide chemical class. A key example from this class is Fluopyram, a broad-spectrum fungicide. These compounds function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] This inhibition disrupts the fungus's energy production, leading to its death.[1][2]

Due to their mode of action, these fungicides are classified as Succinate Dehydrogenase Inhibitors (SDHIs) and are categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1][3] This guide compares Fluopyram with other widely used SDHI fungicides from different chemical groups, including boscalid (pyridine-carboxamide), fluxapyroxad, and penthiopyrad (pyrazole-4-carboxamides).

Comparative Performance Analysis

The efficacy of fungicides is commonly evaluated by determining the effective concentration required to inhibit 50% of fungal growth (EC50) or spore germination. Lower EC50 values indicate higher fungicidal activity. The following tables summarize the EC50 values of Fluopyram and other SDHI fungicides against several key plant pathogens.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Alternaria alternata
FungicideChemical GroupBaseline Mean EC50Reference
FluopyramPyridinyl-ethyl-benzamide0.31[4]
BoscalidPyridine-carboxamide0.33[4]
PenthiopyradPyrazole-4-carboxamide0.38[4]
FluxapyroxadPyrazole-4-carboxamideNot Reported in this study[4]

Data from a study on baseline sensitivity of A. solani, a closely related species.

Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Botrytis cinerea
FungicideChemical GroupEC50 RangeReference
FluopyramPyridinyl-ethyl-benzamide0.01 to >100[5]
BoscalidPyridine-carboxamide>100 (for many resistant isolates)[5]
FluxapyroxadPyrazole-4-carboxamide<0.01 to 4.19[5]
PenthiopyradPyrazole-4-carboxamide<0.01 to 59.65[5]
Table 3: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Sclerotinia sclerotiorum
FungicideChemical GroupMean EC50Reference
Fluopyram/Prothioconazole (mixture)Pyridinyl-ethyl-benzamide/DMIMost effective in field trials[6]
BoscalidPyridine-carboxamideLow EC50 in vitro, lower efficacy in field[6]
PydiflumetofenN-methoxy-(phenyl-ethyl)-pyrazole-carboxamide0.0250[7]
Table 4: Comparative in vitro Efficacy (EC50 in µg/mL) of SDHI Fungicides against Podosphaera xanthii
FungicideChemical GroupEC50 (Sensitive Isolates)Reference
FluopyramPyridinyl-ethyl-benzamide-[8]
BoscalidPyridine-carboxamide-[8]

Note: The referenced study focused on resistance and did not provide a mean EC50 for sensitive isolates but established discriminatory doses for resistance monitoring.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used for performance evaluation, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G cluster_0 Mitochondrial Respiratory Chain cluster_1 Krebs Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate oxidation SDHI_Fungicides SDHI Fungicides (Fluopyram, Boscalid, etc.) SDHI_Fungicides->Complex_II inhibit G cluster_0 In Vitro Assay cluster_1 Enzyme Assay Isolate Fungal Isolate Culture Mycelial Culture or Spore Suspension Isolate->Culture Plates Microtiter Plates with Fungicide Dilutions Culture->Plates Incubation Incubation Plates->Incubation Measurement Growth Measurement (e.g., OD595) Incubation->Measurement EC50 EC50 Calculation Measurement->EC50 Mitochondria Isolate Fungal Mitochondria Assay_Mix Assay Mix with Succinate & Inhibitor Mitochondria->Assay_Mix Spectrophotometer Spectrophotometric Measurement Assay_Mix->Spectrophotometer IC50 IC50 Calculation Spectrophotometer->IC50

References

The Efficacy of N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives in a Class of Modern Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison with Leading Alternatives for Researchers and Agrochemical Professionals

The compound N-[2-(2-Pyridinyl)ethyl]benzamide serves as the foundational chemical scaffold for a significant class of modern agricultural fungicides. The most prominent and widely studied derivative is Fluopyram, a potent fungicide and nematicide. This guide provides a comprehensive comparison of the efficacy of Fluopyram and related pyridinyl ethyl benzamide compounds against other established fungicides, supported by experimental data and detailed methodologies for scientific professionals. While the core structure is explored in medicinal chemistry, its primary and validated application remains in crop protection.

Mechanism of Action: A Targeted Disruption of Fungal Respiration

Fluopyram and other fungicides derived from the this compound scaffold belong to the Succinate Dehydrogenase Inhibitors (SDHIs) class. Their mode of action is the inhibition of the succinate dehydrogenase enzyme (also known as complex II) in the mitochondrial respiratory chain of fungi.[1] This targeted disruption blocks the Krebs cycle and electron transport, thereby halting cellular energy production (ATP synthesis) and leading to the cessation of fungal growth and development.[1][2] This mechanism is effective against a broad spectrum of fungal pathogens.

cluster_mitochondrion Mitochondrial Inner Membrane cluster_inhibitor Inhibition TCA Krebs Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons ATP ATP Synthesis ETC->ATP Energy Fluopyram Fluopyram (this compound derivative) Fluopyram->SDH Inhibits

Caption: Mechanism of action of Fluopyram.

Comparative Efficacy of SDHI Fungicides

The following tables summarize the in vitro efficacy of Fluopyram and other common SDHI fungicides against various plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth or spore germination. Lower EC50 values indicate higher efficacy.

Table 1: Efficacy (EC50 in µg/mL) Against Fusarium Species

FungicideF. virguliforme (Mycelial Growth)F. brasiliense (Mycelial Growth)F. tucumaniae (Mycelial Growth)F. graminearum (Mycelial Growth)F. graminearum (Conidia Germination)
Fluopyram 2.21 - 3.35[1][3][4]1.96[1][3]0.25[1][3]2.56[5]0.16[5]

Table 2: Efficacy (EC50 in µg/mL) Against Alternaria alternata

FungicideMycelial GrowthConidial Germination
Fluopyram >100>100
Boscalid 0.265 to >100[2]0.055 - 4.222 (sensitive isolates)[6][7][8]
Penthiopyrad 0.45 - 3.17Not Available
Benzovindiflupyr 0.08 - 1.11Not Available

Table 3: Efficacy (EC50 in µg/mL) Against Colletotrichum Species

FungicideC. gloeosporioides (Mycelial Growth)C. siamense & C. nymphaeae (Mycelial Growth)
Fluopyram >100[9]<35% inhibition at 5 µg/mL[9]
Boscalid >100[9]<35% inhibition at 5 µg/mL[9]
Fluxapyroxad ~50% inhibition at 100 µg/mL[10]<35% inhibition at 5 µg/mL[9]
Penthiopyrad 0.45 - 3.17[10]>70% inhibition at 5 µg/mL[9]
Benzovindiflupyr 0.08 - 1.11[10]>70% inhibition at 5 µg/mL[9]

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro efficacy of fungicides based on common methodologies cited in the literature.

Objective: To determine the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen through mycelial growth inhibition assay.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) medium

  • Fungicide stock solution (e.g., in dimethyl sulfoxide - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5-6 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 50-55°C in a water bath.

    • Add the required volume of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (e.g., DMSO) at the highest used concentration should also be prepared.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Seal the petri dishes with parafilm.

    • Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) daily or after a set incubation period (e.g., 3-7 days), or until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

A Prepare Fungicide- Amended Media B Inoculate with Fungal Mycelial Plug A->B C Incubate at Optimal Temperature B->C D Measure Colony Diameter C->D E Calculate Percentage Inhibition D->E F Determine EC50 Value (Probit Analysis) E->F

Caption: In vitro fungicide efficacy testing workflow.

Concluding Remarks

Derivatives of this compound, particularly Fluopyram, represent a significant advancement in fungicidal technology. Their specific mode of action as SDHIs provides effective control against a range of important plant pathogens. As the data indicates, the efficacy of these compounds can be highly dependent on the target fungal species. While some pathogens like certain Fusarium species are highly sensitive, others such as Alternaria alternata and Colletotrichum species exhibit a higher degree of tolerance. This highlights the importance of selecting the appropriate fungicide based on the specific pathological challenge.

For researchers in drug development, while the this compound scaffold is a versatile starting point for synthesizing biologically active molecules, its current, well-documented, and highly effective application is in the agrochemical sector. Further research may yet uncover therapeutic applications, but for now, its primary role is in ensuring global food security.

References

In Vitro vs. In Vivo Correlation of N-[2-(2-Pyridinyl)ethyl]benzamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic and agrochemical agents hinges on the crucial step of correlating in vitro activity with in vivo efficacy. N-[2-(2-Pyridinyl)ethyl]benzamide and its derivatives represent a versatile scaffold with a broad spectrum of biological activities, ranging from fungicidal and nematicidal to potential therapeutic applications as quorum sensing inhibitors and orexin receptor antagonists. This guide provides a comparative analysis of the in vitro and in vivo activities of this compound derivatives, supported by experimental data and detailed methodologies to aid in research and development.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data from various studies on this compound derivatives, highlighting their in vitro potency and in vivo effects.

Table 1: Fungicidal Activity of this compound Derivatives

Compound/DerivativeIn Vitro AssayIn Vitro ActivityIn Vivo ModelIn Vivo Efficacy
N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide (Fluopyram)Fungal growth inhibition assaysEffective against various pathogens like Botrytis and Sclerotinia[1]Over 70 different cropsBroad-spectrum fungicide and nematicide[1]
General Formula (I) DerivativesSpore germination assay-Radish plants inoculated with Alternaria brassicaeGood to average (80%) effectiveness at 500 g/ha[2]

Table 2: Quorum Sensing Inhibition by N-(2- and 3-Pyridinyl)benzamide Derivatives

Compound/DerivativeIn Vitro AssayIn Vitro ActivityIn Vivo ModelIn Vivo Efficacy
Compound 5dAnti-biofilm assay (OD595nm)Significant impairment of Pseudomonas aeruginosa biofilmNot specifiedNot specified
Quorum sensing inhibition zone4.96 mm[3]

Table 3: Orexin Receptor Antagonism of a Benzamide Derivative

Compound/DerivativeIn Vitro AssayIn Vitro ActivityIn Vivo ModelIn Vivo Efficacy
N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide (27e)Orexin receptor binding assayPotent dual orexin receptor antagonist[4]Rat polysomnogram studyPotent sleep-promoting effects at 3 mg/kg (ip)[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in the tables.

In Vivo Fungicidal Activity Assay on Radish Plants[2]
  • Preparation of Test Compound: An aqueous solution of the active material (this compound derivative) is prepared at a concentration of 2 g/L. This is achieved by grinding the compound in a solution containing water, Tween 80 (10% in water, 5 µL/mg of active material), and clay, or in a concentrated solution with conventional surfactants and adjuvants (200 µL/mg of active material). The solution is then diluted with water to the desired concentration.

  • Plant Treatment: Radish plants are treated by spraying the prepared aqueous solution of the test compound. Control plants are sprayed with water.

  • Inoculation: Twenty-four hours after treatment, the plants are inoculated by spraying with a spore suspension of Alternaria brassicae (40,000 spores/mL) from a 12-day old culture.

  • Incubation: The radish plants are maintained at 18-20°C in a humid atmosphere.

  • Evaluation: The effectiveness of the product is evaluated 7-8 days after inoculation by comparing the treated plants to the control plants.

In Vitro Quorum Sensing Inhibition Assay[3]
  • Bacterial Strain: Pseudomonas aeruginosa is used as the test organism.

  • Biofilm Formation Assay:

    • The synthesized N-(2- and 3-pyridinyl)benzamide derivatives are added to the bacterial culture.

    • The ability of the bacteria to form a biofilm in the presence of the compounds is assessed.

    • The biofilm is stained, and the optical density at 595 nm (OD595nm) of the solubilized biofilm cells is measured to quantify biofilm impairment.

  • Quorum Sensing Inhibition Zone Assay:

    • A lawn of the reporter strain is prepared on an agar plate.

    • The test compound is spotted onto the plate.

    • The diameter of the zone of inhibition of quorum sensing-mediated signaling is measured in millimeters.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Caption: Experimental workflow from in vitro screening to in vivo testing.

signaling_pathway cluster_cell Bacterial Cell QS_System Quorum Sensing Signaling System Biofilm_Formation Biofilm Formation QS_System->Biofilm_Formation regulates Benzamide_Derivative Benzamide_Derivative Benzamide_Derivative->QS_System inhibits

Caption: Inhibition of Quorum Sensing by N-pyridinyl-benzamide derivatives.

Discussion on In Vitro-In Vivo Correlation (IVIVC)

The successful translation of a compound from a promising in vitro candidate to an effective in vivo agent is a significant challenge in drug and agrochemical development. For the this compound scaffold, the available data on its derivatives illustrates this principle.

  • Fungicidal Activity: The broad-spectrum in vivo fungicidal activity of Fluopyram is a testament to a successful IVIVC. Its potent in vitro inhibition of fungal growth translates effectively to plant protection. The general fungicidal screening on radish plants further supports the potential to predict in vivo outcomes from in vitro assays for this class of compounds.

  • Quorum Sensing Inhibition: While derivatives of N-(2- and 3-pyridinyl)benzamide show promising in vitro anti-biofilm and quorum sensing inhibitory activity, further in vivo studies are necessary to establish a clear correlation. The complexity of the in vivo environment, including factors like host metabolism and compound bioavailability, can significantly influence efficacy.

  • Orexin Receptor Antagonism: The potent in vitro binding to orexin receptors by the benzamide derivative 27e correlated well with its sleep-promoting effects in an in vivo rat model. This highlights a more direct and often more predictable IVIVC when a specific molecular target is well-defined and engaged in a relevant animal model.

References

Comparative Guide to Control Experiments for N-[2-(2-Pyridinyl)ethyl]benzamide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing robust control experiments when investigating the biological activity of N-[2-(2-Pyridinyl)ethyl]benzamide, with a focus on its potential fungicidal properties. The inclusion of appropriate controls is critical for validating experimental findings, ensuring that observed effects are specifically attributable to the compound of interest and not to experimental artifacts.

Objective:

To outline a series of essential control experiments to rigorously evaluate the efficacy and specificity of this compound as a potential antifungal agent.

Background:

This compound and its derivatives have been identified as possessing significant biological activity, notably as fungicides.[1][2] A key example is Fluopyram, a broad-spectrum fungicide and nematicide, which shares the same core structure.[1] To validate the antifungal effects of this compound and to elucidate its mechanism of action, a well-designed set of control experiments is indispensable.

Experimental Design: Antifungal Susceptibility Testing

The following control experiments are proposed in the context of a standard antifungal susceptibility test, such as a broth microdilution or agar dilution assay, to determine the minimum inhibitory concentration (MIC) of this compound against a target fungus (e.g., Alternaria brassicae).[1][2]

Key Experimental Groups:
  • Vehicle Control (Negative Control): Establishes the baseline for fungal growth in the absence of any treatment.

  • Positive Control: Demonstrates the sensitivity of the assay to a known antifungal agent.

  • Inactive Analog Control (Specificity Control): Differentiates the biological effects of the specific molecular structure from non-specific effects of a similar chemical scaffold.

  • Test Compound: this compound.

Data Presentation: Expected Outcomes of Antifungal Susceptibility Testing
Experimental Group Compound Expected Outcome (e.g., MIC in µg/mL) Interpretation
Vehicle ControlDMSO or other solventNo inhibition of fungal growthEstablishes baseline fungal viability.
Positive ControlFluopyramLow MIC (e.g., 1-10 µg/mL)Confirms assay validity and fungal susceptibility to a known inhibitor.
Inactive Analog ControlN-benzylbenzamideHigh MIC or no inhibitionSuggests the pyridinylethyl moiety is crucial for the antifungal activity.
Test CompoundThis compoundTo be determinedQuantifies the antifungal potency of the test compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Materials:

  • This compound

  • Fluopyram (positive control)

  • N-benzylbenzamide (inactive analog control)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Target fungal strain (e.g., Alternaria brassicae)

  • Appropriate broth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (for optical density readings)

Procedure:

  • Prepare stock solutions of the test compound, positive control, and inactive analog control in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the broth medium to achieve a range of desired concentrations.

  • Include a vehicle control well containing only DMSO at the same final concentration as in the compound-treated wells.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (e.g., 25°C for 48-72 hours).

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible fungal growth or by measuring the optical density at 600 nm.

Visualizing Experimental Logic and Potential Signaling Pathways

To further understand the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_compounds Test and Control Compounds cluster_assay Antifungal Susceptibility Assay cluster_readout Experimental Readout Test_Compound This compound Assay Fungal Culture (Alternaria brassicae) Test_Compound->Assay Positive_Control Fluopyram Positive_Control->Assay Negative_Control N-benzylbenzamide (Inactive Analog) Negative_Control->Assay Vehicle Vehicle (DMSO) Vehicle->Assay MIC MIC Determination Assay->MIC

Caption: Experimental workflow for antifungal susceptibility testing.

signaling_pathway cluster_pathway Hypothesized Mechanism of Action cluster_controls Control Compound Effects Compound This compound or Fluopyram SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition ETC Electron Transport Chain SDH->ETC Blocks electron flow ATP ATP Production ETC->ATP Reduces Growth Fungal Growth Inhibition ATP->Growth Impairs Inactive_Analog N-benzylbenzamide No_Effect No significant inhibition of SDH Inactive_Analog->No_Effect Normal_Growth Normal Fungal Growth No_Effect->Normal_Growth

Caption: Hypothesized signaling pathway and control logic.

Conclusion

References

Benchmarking N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives Against a Gold Standard Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal performance of N-[2-(2-Pyridinyl)ethyl]benzamide derivatives, represented by the prominent compound Fluopyram, against Boscalid, a widely recognized gold standard in the class of succinate dehydrogenase inhibitor (SDHI) fungicides. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Executive Summary

This compound derivatives, particularly Fluopyram, have emerged as potent fungicides.[1] Like the established gold standard Boscalid, Fluopyram's primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[1][2] This inhibition disrupts cellular respiration, leading to fungal cell death.[2] While both compounds target the same enzyme, differences in their chemical structures can lead to variations in efficacy against specific fungal pathogens and in their resistance profiles. This guide presents quantitative data from comparative studies, detailed experimental protocols for assessing fungicidal activity, and visual diagrams of the relevant biological pathway and experimental workflows.

Quantitative Performance Comparison

The following table summarizes the 50% effective concentration (EC50) values for Fluopyram and Boscalid against various fungal pathogens as reported in scientific literature. Lower EC50 values indicate higher potency. It is important to note that these values can vary based on the specific fungal isolate and the experimental conditions.

Fungal PathogenFluopyram EC50 (mg/L)Boscalid EC50 (mg/L)Reference Fungal Strain/Isolate
Botrytis cinerea0.03 - 0.29Not specified in this studyVarious isolates from strawberry
Podosphaera xanthiiResistant isolates identifiedResistant isolates identifiedIsolates from commercial cucurbit fields
Alternaria alternataDifferences in resistance patterns observed compared to BoscalidDifferences in resistance patterns observed compared to FluopyramIsolates from pistachio

Mechanism of Action: Succinate Dehydrogenase Inhibition

Both Fluopyram and Boscalid function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[1][2][3][4][5] This enzyme is responsible for the oxidation of succinate to fumarate, a key step in the Krebs cycle and electron transport chain.[2][3][4][5] By blocking this enzyme, the fungicides disrupt ATP production, leading to the cessation of fungal growth and eventual cell death.[2]

Succinate Dehydrogenase Inhibition Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH oxidized to Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol SDH->Ubiquinol Ubiquinone Ubiquinone Ubiquinone->SDH reduced to Fluopyram Fluopyram Fluopyram->SDH inhibits Boscalid Boscalid Boscalid->SDH inhibits

Caption: Mechanism of action of SDHI fungicides.

Experimental Protocols

This section outlines standardized methodologies for determining the efficacy of fungicides like Fluopyram and Boscalid.

In Vitro Fungicide Sensitivity Assay (EC50 Determination)

This protocol is a generalized procedure for determining the concentration of a fungicide that inhibits 50% of fungal growth (EC50).

1. Preparation of Fungal Inoculum:

  • Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar).
  • Prepare a spore suspension by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

2. Fungicide Stock and Dilution Series:

  • Prepare a stock solution of the fungicide (e.g., Fluopyram, Boscalid) in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform a serial dilution of the stock solution in the growth medium to obtain a range of concentrations to be tested.

3. Assay Procedure:

  • Dispense the fungicide dilutions into the wells of a microtiter plate.
  • Add the standardized spore suspension to each well.
  • Include a positive control (no fungicide) and a negative control (no spores).
  • Incubate the plates under optimal conditions for fungal growth (e.g., specific temperature and light cycle).

4. Data Collection and Analysis:

  • After a defined incubation period, measure fungal growth, typically by assessing optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.
  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

A[label="Fungal Culture"]; B[label="Prepare Spore Suspension"]; C [label="Fungicide Stock Solution"]; D [label="Serial Dilutions"]; E [label="Dispense into Microtiter Plate"]; F [label="Add Spore Suspension"]; G [label="Incubate"]; H [label="Measure Fungal Growth\n(Optical Density)"]; I[label="Calculate % Inhibition"]; J [label="Plot Dose-Response Curve\nand Determine EC50"];

A -> B; C -> D; B -> F; D -> E -> F; F -> G -> H -> I -> J; }

Caption: Workflow for determining fungicide EC50 values.

Succinate Dehydrogenase Activity Assay

This assay measures the enzymatic activity of SDH and can be used to quantify the inhibitory effect of compounds like Fluopyram and Boscalid.[6][7][8][9]

1. Preparation of Mitochondrial Fractions:

  • Homogenize fungal mycelia or target tissue in an ice-cold isolation buffer.
  • Centrifuge the homogenate at a low speed to remove cell debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.
  • Resuspend the mitochondrial pellet in an appropriate assay buffer.

2. Assay Procedure:

  • Prepare a reaction mixture containing the mitochondrial fraction, a substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride - INT).[6][7][9]
  • Add the test compound (Fluopyram or Boscalid) at various concentrations.
  • Initiate the reaction by adding the substrate.
  • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP, 495 nm for the formazan product of INT).[6][9]

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction from the change in absorbance over time.
  • Determine the percentage of SDH inhibition for each concentration of the test compound.
  • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of SDH activity.

A[label="Fungal Mycelia/Tissue"]; B[label="Homogenization & Centrifugation"]; C [label="Isolate Mitochondrial Fraction"]; D [label="Prepare Reaction Mixture\n(Mitochondria, Substrate, Electron Acceptor)"]; E [label="Add Test Compound\n(Fluopyram/Boscalid)"]; F [label="Monitor Absorbance Change"]; G [label="Calculate Reaction Rate"]; H [label="Determine % Inhibition"]; I[label="Calculate IC50"];

A -> B -> C -> D; E -> D; D -> F -> G -> H -> I; }

Caption: Workflow for SDH activity and inhibition assay.

Conclusion

Both this compound derivatives, exemplified by Fluopyram, and the gold standard Boscalid are effective fungicides that target the succinate dehydrogenase enzyme. While they share a common mechanism of action, variations in their chemical structures can influence their efficacy against different fungal species and their susceptibility to resistance development. The provided data and protocols offer a framework for the objective comparison of these compounds in a research and development setting. Further direct comparative studies under standardized conditions would be beneficial for a more comprehensive understanding of their relative performance.

References

Comparative Study of N-[2-(2-Pyridinyl)ethyl]benzamide and its Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

N-[2-(2-Pyridinyl)ethyl]benzamide is a molecule of interest in the fields of agrochemicals and medicinal chemistry. Its core structure is a key component in a number of patented fungicidal compounds. Although specific data on the individual enantiomers is scarce, the well-established principle of stereoselectivity in bioactive molecules suggests that the R- and S-enantiomers could exhibit different potencies and metabolic profiles.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O
Molecular Weight226.27 g/mol
IUPAC NameN-(2-pyridin-2-ylethyl)benzamide
CAS Number4976-05-0

Synthesis and Chemical Reactions

The synthesis of racemic this compound is primarily achieved through the amidation of 2-(2-aminoethyl)pyridine with benzoyl chloride. This straightforward reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acyl chloride.[1]

Synthesis Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-(2-aminoethyl)pyridine 2-(2-aminoethyl)pyridine Amidation Amidation 2-(2-aminoethyl)pyridine->Amidation Benzoyl chloride Benzoyl chloride Benzoyl chloride->Amidation This compound This compound Amidation->this compound

Caption: General synthesis of this compound.

The benzamide core can undergo further reactions such as electrophilic aromatic substitution, allowing for the introduction of various functional groups to modify its properties.[1]

While methods for the stereoselective synthesis or chiral resolution of this compound are not explicitly detailed in the available literature, techniques for the chiral separation of other benzamide derivatives, such as high-performance liquid chromatography (HPLC) on chiral stationary phases, have been described. This suggests that the separation of the enantiomers of this compound is feasible.

Biological Activity and Potential Applications

Fungicidal Activity:

The primary reported application for this compound and its derivatives is as fungicides. Patents describe the use of a range of these compounds for controlling phytopathogenic fungi.[2] For instance, derivatives have shown significant effectiveness against Alternaria brassicae on radish plants.[2] The fungicidal activity is a key focus of research on this class of molecules.

Experimental Protocol for Fungicidal Testing (General):

  • Preparation of Test Compound: An aqueous solution of the this compound derivative is prepared, often with a surfactant to aid dissolution.[2]

  • Plant Treatment: The solution is sprayed onto the plants to be tested (e.g., radishes).[2]

  • Inoculation: After a set period (e.g., 24 hours), the plants are inoculated with a suspension of fungal spores (e.g., Alternaria brassicae).[2]

  • Incubation: The plants are maintained in a controlled environment with appropriate temperature and humidity to allow for fungal growth.[2]

  • Evaluation: The effectiveness of the compound is assessed by comparing the extent of fungal growth on treated plants to that on untreated control plants.[2]

Workflow for Fungicidal Assay:

A Prepare Compound Solution B Spray on Test Plants A->B C Inoculate with Fungal Spores B->C D Incubate under Controlled Conditions C->D E Evaluate Fungal Growth vs. Control D->E

Caption: General workflow for evaluating fungicidal activity.

Other Potential Activities:

While the primary focus is on fungicidal action, the benzamide scaffold is present in molecules with a wide range of biological activities, including quorum sensing inhibition and acetylcholinesterase inhibition.[3][4] This suggests that this compound and its enantiomers could be explored for other pharmacological applications.

The Importance of Stereoselectivity

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For many chiral fungicides and pharmaceuticals, one enantiomer is significantly more active than the other.[5][6] The less active or inactive enantiomer can contribute to off-target effects or an increased metabolic load on the organism.

For example, studies on the chiral triazole fungicide prothioconazole have shown that the R-enantiomers are significantly more potent against pathogenic fungi than the S-enantiomers.[5] Similarly, the stereoisomers of the fungicide difenoconazole exhibit different toxicological profiles in mammals.[6]

Given these precedents, it is highly probable that the R- and S-enantiomers of this compound would exhibit different fungicidal potencies and potentially different toxicological profiles. A comparative study of the enantiomers would be crucial for developing more effective and safer fungicidal products.

Conclusion

References

Safety Operating Guide

Proper Disposal of N-[2-(2-Pyridinyl)ethyl]benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory personnel handling N-[2-(2-Pyridinyl)ethyl]benzamide must adhere to strict disposal protocols to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this chemical compound, which should be treated as hazardous waste.

Hazard Identification and Waste Classification

This compound, while not having a specific waste code, should be managed as a hazardous chemical waste. This is based on the hazardous properties of its parent compound, benzamide, which is classified as harmful if swallowed and is suspected of causing genetic defects. The pyridine functional group also warrants careful handling, as pyridine-containing compounds are typically considered hazardous.

Key Hazardous Characteristics:

  • Toxicity: Harmful if ingested.

  • Mutagenicity: Suspected of causing genetic defects.

It is the responsibility of the waste generator to formally classify the waste in accordance with local, regional, and national regulations.

On-Site Waste Management and Storage

Proper handling and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.

Step-by-Step Storage Procedure:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container should be in good condition and have a secure screw-top cap.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution. The accumulation start date must also be clearly marked.

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Closed Container Policy: Keep the waste container securely closed at all times, except when adding waste.

Recommended Disposal Procedure

The recommended and most environmentally sound disposal method for this compound is incineration by a licensed hazardous waste disposal facility.

Disposal Workflow:

  • Accumulation: Collect waste this compound in the appropriately labeled container in the satellite accumulation area.

  • Arrange for Pickup: Once the container is full or the accumulation time limit set by your institution's environmental health and safety (EHS) department is approaching, contact your EHS office to arrange for a waste pickup.

  • Transportation: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Final Disposal: The TSDF will incinerate the this compound waste at high temperatures (typically 820°C - 1,600°C)[1]. This process is effective for destroying organic compounds. Due to the nitrogen content of the molecule, the incineration facility must have appropriate controls to manage and scrub nitrogen oxide (NOx) emissions from the flue gas[2][3].

Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Quantitative Data Summary

ParameterValue/InstructionSource
Recommended Disposal Method Incineration[1][4][5]
Incineration Temperature Range 820°C - 1,600°C[1]
Primary Hazard Classifications Acute Toxicity (Oral), Germ Cell Mutagenicity
Container Labeling Requirements "Hazardous Waste", Full Chemical Name, Accumulation Start Date
On-site Accumulation In designated satellite accumulation areas with secondary containment

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this waste. Users should refer to their specific research protocols for details on the generation of this compound waste.

Disposal Workflow Diagram

cluster_lab Laboratory cluster_ehs Environmental Health & Safety (EHS) cluster_disposal Disposal Facility A Waste Generation (this compound) B Collect in Labeled Hazardous Waste Container A->B C Store in Secondary Containment in Satellite Accumulation Area B->C D Schedule Waste Pickup C->D Container Full or Time Limit Reached E Engage Licensed Hazardous Waste Contractor D->E F Transport to Permitted Disposal Facility E->F G High-Temperature Incineration (with NOx emission controls) F->G H Final Disposition G->H

References

Personal protective equipment for handling N-[2-(2-Pyridinyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-[2-(2-Pyridinyl)ethyl]benzamide

This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling this compound. The information is compiled to ensure the safe and effective use of this compound in research and development settings.

For research use only. Not for human or veterinary use. [1]

Hazard Identification and Precautionary Measures

This compound and similar benzamide compounds are considered hazardous.[2] Key hazard statements for related compounds include "Harmful if swallowed" and "Suspected of causing genetic defects".[2] Therefore, it is crucial to handle this chemical with care, following all safety precautions.

Signal Word: Warning[2][3]

Precautionary Statements:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Wash face, hands, and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.

  • If exposed or concerned, get medical advice/attention.

  • Store locked up.

  • Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE)

To ensure personal safety while handling this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection GlovesWear chemical-impermeable gloves that have been inspected prior to use.[4]
Protective ClothingWear fire/flame resistant and impervious clothing to prevent skin exposure.[2][4]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator. A particulate filter device (EN 143) is recommended.[4][5]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound in a laboratory setting.

  • Preparation :

    • Ensure adequate ventilation in the work area.[2]

    • Locate and verify the functionality of the nearest eyewash station and safety shower.[2]

    • Don all required personal protective equipment as specified in the table above.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid the formation of dust.[2][4]

    • Do not breathe dust, mist, gas, or vapors.[2][4]

    • Use in a well-ventilated place.[4]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

    • Keep the product and empty containers away from heat and sources of ignition.[2]

    • Incompatible materials to avoid include strong oxidizing agents and strong bases.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Disposal :

    • Dispose of the contents and container to an approved waste disposal plant.[2]

    • Waste should be separated into categories that can be handled by local or national waste management facilities.[5]

  • Spill Containment and Cleanup :

    • Prevent further leakage or spillage if it is safe to do so.[4]

    • Do not let the chemical enter drains.[4]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]

    • Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[4]

Physicochemical Data of a Related Compound (Benzamide)

The following table summarizes key quantitative data for Benzamide, a structurally related compound. This information can provide an indication of the physical properties of this compound.

PropertyValue
Physical State Solid
Appearance White
Melting Point/Range 125 - 129 °C / 257 - 264.2 °F
Boiling Point/Range 228 °C / 442.4 °F
Flash Point 180 °C / 356 °F
Source: Fisher Scientific Safety Data Sheet[2]

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal & Emergency prep_start Start verify_safety Verify Eyewash & Shower prep_start->verify_safety don_ppe Don PPE verify_safety->don_ppe handle_chem Handle Chemical Safely don_ppe->handle_chem store_chem Store Properly handle_chem->store_chem spill_response Spill Response handle_chem->spill_response dispose_waste Dispose of Waste store_chem->dispose_waste end_process End dispose_waste->end_process spill_response->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.